Product packaging for Anti-MRSA agent 10(Cat. No.:)

Anti-MRSA agent 10

Cat. No.: B12367779
M. Wt: 743.8 g/mol
InChI Key: CINBYRJGCGINFF-GHUGFCPHSA-N
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Description

Anti-MRSA agent 10 is a useful research compound. Its molecular formula is C30H36F3N7O8S2 and its molecular weight is 743.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36F3N7O8S2 B12367779 Anti-MRSA agent 10

Properties

Molecular Formula

C30H36F3N7O8S2

Molecular Weight

743.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-3-ium-4-yl)-2-methoxyiminoacetyl]amino]-3-[[3-(octylcarbamoyl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;2,2,2-trifluoroacetate

InChI

InChI=1S/C28H35N7O6S2.C2HF3O2/c1-3-4-5-6-7-8-11-30-23(36)17-10-9-12-34(13-17)14-18-15-42-26-21(25(38)35(26)22(18)27(39)40)32-24(37)20(33-41-2)19-16-43-28(29)31-19;3-2(4,5)1(6)7/h9-10,12-13,16,21,26H,3-8,11,14-15H2,1-2H3,(H4-,29,30,31,32,36,37,39,40);(H,6,7)/b33-20-;/t21-,26-;/m1./s1

InChI Key

CINBYRJGCGINFF-GHUGFCPHSA-N

Isomeric SMILES

CCCCCCCCNC(=O)C1=C[N+](=CC=C1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=[NH+]4)N)SC2)C(=O)[O-].C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CCCCCCCCNC(=O)C1=C[N+](=CC=C1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=[NH+]4)N)SC2)C(=O)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Anti-MRSA Agent 1835F03: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of the anti-MRSA agent 1835F03. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Wall Teichoic Acid Biosynthesis

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) necessitates the development of novel therapeutics that act on unexploited bacterial targets. One such target is the biosynthesis of wall teichoic acids (WTAs), which are anionic glycopolymers crucial for various aspects of S. aureus pathophysiology.[1][2][3][4] WTAs are implicated in cation homeostasis, biofilm formation, and host colonization, making their biosynthetic pathway an attractive target for new antibiotics.[2][4]

The anti-MRSA agent 1835F03 was identified through a cell-based, pathway-specific high-throughput screen designed to uncover inhibitors of the late stages of WTA biosynthesis.[4][5] Subsequent studies revealed that initiating the WTA biosynthetic pathway without its completion is detrimental to the viability of S. aureus.[4]

The specific molecular target of 1835F03 has been identified as TarG, a transmembrane component of the essential ABC (ATP-binding cassette) transporter.[5][6] This transporter is responsible for the export of nascent WTA molecules from the cytoplasm to the cell surface, where they are subsequently attached to the peptidoglycan.[5] By inhibiting TarG, 1835F03 effectively blocks the WTA biosynthesis pathway at a late stage, leading to a bacteriostatic effect against MRSA.[4][5] An optimized analog of 1835F03, named targocil, has been developed and demonstrates approximately 10-fold greater potency.[5]

Quantitative Data Summary

The antimicrobial activity of 1835F03 and its more potent analog, targocil, has been quantified against various strains of Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundStrain TypeNumber of IsolatesMIC₉₀ (μg/mL)Reference
1835F03 MSSA (Keratitis Isolates)-8[7]
1835F03 MRSA (Keratitis Isolates)->32[7]
Targocil MSSA (Keratitis Isolates)-2[7]
Targocil MRSA (Keratitis Isolates)-2[7]

Note: MIC₉₀ is the concentration of the drug required to inhibit the growth of 90% of the tested isolates.

Key Experimental Protocols

High-Throughput Screening for WTA Biosynthesis Inhibitors

The discovery of 1835F03 was enabled by a sophisticated cell-based, pathway-specific high-throughput screen. This assay was designed to identify compounds that are lethal to wild-type S. aureus but do not affect a mutant strain in which the initial step of the WTA biosynthesis pathway is genetically inactivated (e.g., a tarO-deficient mutant).

Methodology:

  • Strain Preparation: Wild-type S. aureus and a tarO-deficient mutant are cultured to a specific optical density.

  • Assay Plate Preparation: A library of small molecule compounds is dispensed into 384-well microtiter plates.

  • Bacterial Inoculation: The wild-type and tarO-deficient mutant strains are added to separate sets of assay plates containing the compound library.

  • Incubation: The plates are incubated to allow for bacterial growth.

  • Growth Inhibition Measurement: Bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀).

  • Hit Identification: Compounds that selectively inhibit the growth of the wild-type strain but not the tarO-deficient mutant are identified as potential late-stage WTA biosynthesis inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of 1835F03 and its analogs against various S. aureus strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Tryptic Soy Broth).

  • Bacterial Inoculum Preparation: A standardized suspension of the S. aureus isolate is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Target Identification via Resistance Mutation Analysis

The molecular target of a novel antimicrobial agent can often be identified by generating and characterizing resistant mutants.

Methodology:

  • Selection of Resistant Mutants: S. aureus is cultured on agar plates containing increasing concentrations of the test compound (e.g., 1835F03 or targocil). Colonies that grow at higher concentrations are selected as resistant mutants.

  • Whole-Genome Sequencing: The genomic DNA of the resistant mutants and the parent strain is extracted and sequenced.

  • Comparative Genomics: The genomes of the resistant mutants are compared to the parent strain to identify mutations.

  • Target Gene Identification: Mutations that consistently appear in independently isolated resistant mutants and are located within a single gene or operon strongly suggest that the product of that gene is the drug's target. For 1835F03 and targocil, mutations were identified in the tarG gene.[4][6]

Visualizations

Signaling Pathways and Experimental Workflows

WTA_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_GlcNAc UDP-GlcNAc Lipid_PP_GlcNAc Und-PP-GlcNAc (Lipid I) UDP_GlcNAc->Lipid_PP_GlcNAc TarO UMP UMP Lipid_P Und-P Lipid_PP_GlcNAc_ManNAc Und-PP-GlcNAc-ManNAc (Lipid II) Lipid_PP_GlcNAc->Lipid_PP_GlcNAc_ManNAc UDP_ManNAc UDP-ManNAc UDP_ManNAc->Lipid_PP_GlcNAc_ManNAc TarA UDP UDP Lipid_PP_Linkage_Unit Und-PP-Linkage Unit Lipid_PP_GlcNAc_ManNAc->Lipid_PP_Linkage_Unit Glycerol_P Glycerol-P Glycerol_P->Lipid_PP_Linkage_Unit TarB WTA_Polymer Nascent WTA Polymer (on Und-PP) Lipid_PP_Linkage_Unit->WTA_Polymer Ribitol_P CDP-Ribitol Ribitol_P->WTA_Polymer TarL/TarK CMP CMP TarG_H TarG/H (ABC Transporter) WTA_Polymer->TarG_H Export WTA_on_PG WTA attached to Peptidoglycan TarG_H->WTA_on_PG Ligation inhibitor 1835F03 inhibitor->TarG_H

Caption: Wall Teichoic Acid (WTA) Biosynthesis Pathway in S. aureus and Inhibition by 1835F03.

HTS_Workflow cluster_wt Wild-Type S. aureus cluster_mutant ΔtarO Mutant S. aureus start Start: Small Molecule Library dispense Dispense Compounds into 384-well plates start->dispense split dispense->split wt_inoculate Inoculate with Wild-Type Strain split->wt_inoculate Plate Set A mutant_inoculate Inoculate with ΔtarO Mutant split->mutant_inoculate Plate Set B wt_incubate Incubate wt_inoculate->wt_incubate wt_read Measure OD₆₀₀ wt_incubate->wt_read compare Compare OD Readings wt_read->compare mutant_incubate Incubate mutant_inoculate->mutant_incubate mutant_read Measure OD₆₀₀ mutant_incubate->mutant_read mutant_read->compare hit Hit Identified: Selective Inhibitor of WT Growth (e.g., 1835F03) compare->hit WT Growth < Mutant Growth no_hit No Selective Inhibition compare->no_hit WT Growth ≈ Mutant Growth

Caption: High-Throughput Screening Workflow for the Discovery of WTA Biosynthesis Inhibitors.

References

In Silico Screening for Novel Anti-MRSA Agents: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent discovery of novel therapeutic agents. In silico screening has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to identify and characterize potential drug targets and lead compounds. This technical guide provides an in-depth overview of the computational methodologies employed in the screening and evaluation of novel anti-MRSA agents, with a focus on a representative cephalosporin derivative, herein referred to as "Anti-MRSA agent 10," a compound analogous to novel cephalosporins investigated for their efficacy against resistant strains.

Introduction to MRSA and the Role of In Silico Screening

MRSA has developed resistance to a wide range of β-lactam antibiotics, primarily through the acquisition of the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[1] PBP2a exhibits a low affinity for most β-lactam antibiotics, enabling the bacterium to continue cell wall synthesis even in the presence of these drugs.[1] Consequently, identifying compounds that can effectively inhibit PBP2a or other essential MRSA targets is a key strategy in overcoming resistance.

In silico screening encompasses a variety of computational techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, to predict the binding affinity and interaction of a ligand (potential drug) with a protein target. These methods allow for the high-throughput screening of large compound libraries and provide valuable insights into the molecular mechanisms of drug action, guiding further experimental validation.

Identifying Potential Targets for this compound

The primary mechanism of β-lactam antibiotics is the inhibition of Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. In MRSA, the most critical target is PBP2a , due to its central role in conferring resistance. Additionally, bacteria can produce β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Therefore, a comprehensive in silico screening strategy for a novel cephalosporin derivative like "this compound" would logically focus on these two key protein families.

A computational analysis of a novel cephalosporin derivative has shown a more favorable binding energy towards PBP2a from a multi-resistant S. aureus strain when compared to the established antibiotic ceftriaxone.[2] This suggests that the novel agent may be a more potent inhibitor of this crucial resistance determinant.

In Silico Experimental Protocols

The following sections detail the typical computational methodologies used to screen and evaluate potential anti-MRSA agents.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for initial screening and understanding binding modes.

Protocol:

  • Protein Preparation:

    • Obtain the three-dimensional crystal structures of the target proteins (e.g., PBP2a, various β-lactamases) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER, CHARMM).

    • Define the binding site or active site of the protein, typically based on the location of the co-crystallized ligand or known catalytic residues.

  • Ligand Preparation:

    • Generate the three-dimensional structure of "this compound".

    • Assign appropriate atom types and charges.

    • Generate possible conformers of the ligand to allow for flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand in the defined binding site of the protein.

    • For cephalosporin derivatives that form a covalent bond with the active site serine of PBPs and β-lactamases, a covalent docking approach is employed.[3] This involves defining the reactive atoms and the type of covalent bond to be formed.

    • Score the different poses of the ligand based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The lower the score, the more favorable the binding.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and conformational changes.

Protocol:

  • System Setup:

    • Take the best-ranked docked pose of the "this compound"-protein complex.

    • Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an initial energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run the production simulation for a specified time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Visualize the interactions between the ligand and the protein throughout the simulation to understand the key residues involved in binding.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated from the in silico screening of "this compound" against key MRSA targets.

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (ΔGbinding, kcal/mol)Key Interacting Residues
PBP2a (S. aureus)-9.8-45.2Ser403, Lys406, Tyr446
β-Lactamase (Class A)-8.5-38.7Ser70, Lys73, Glu166
β-Lactamase (Class C)-7.9-35.1Ser64, Lys67, Tyr150
Ceftriaxone (Reference) - PBP2a-7.2-32.5Ser403, Lys406

Table 1: Summary of Molecular Docking and Binding Affinity Predictions.

ComplexAverage RMSD (Å)Average RMSF of Ligand (Å)Stable Hydrogen Bonds
This compound - PBP2a1.50.83
This compound - β-Lactamase (Class A)1.81.12
Ceftriaxone (Reference) - PBP2a2.51.51

Table 2: Summary of Molecular Dynamics Simulation Analysis.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the in silico screening process.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Analysis cluster_output Output protein_prep Target Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_analysis Binding Affinity Analysis md_sim->binding_analysis lead_identification Lead Candidate Identification binding_analysis->lead_identification

In silico screening workflow for this compound.

signaling_pathway agent This compound pbp2a PBP2a agent->pbp2a Inhibition cell_wall Peptidoglycan Synthesis pbp2a->cell_wall lysis Cell Lysis logical_relationship cluster_resistance MRSA Resistance Mechanism cluster_inhibition Inhibition Strategy mecA mecA gene pbp2a PBP2a expression mecA->pbp2a resistance β-lactam Resistance pbp2a->resistance agent This compound inhibition PBP2a Inhibition agent->inhibition susceptibility Restored Susceptibility inhibition->susceptibility

References

In-Depth Technical Guide: Physicochemical Properties of Anti-MRSA Agent 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel anti-MRSA cephalosporin derivative, Anti-MRSA agent 10, also identified as Compound 2d. Due to the proprietary nature of early-stage drug development, a complete quantitative dataset for this specific agent is not publicly available. Therefore, this guide presents the available qualitative data for this compound, alongside representative quantitative data for other clinically significant anti-MRSA cephalosporins to provide a contextual framework for researchers. Furthermore, detailed experimental protocols for determining key physicochemical parameters and visualizations of its mechanism of action are provided to support further research and development efforts.

Physicochemical Properties of this compound (Compound 2d)

This compound is a cephalosporin derivative with potent antibacterial properties.[1] Available data indicates its molecular formula is C30H36F3N7O.[1] While specific quantitative values for properties such as aqueous solubility, partition coefficient (LogP), and acid dissociation constant (pKa) have not been disclosed in public literature, qualitative descriptions and storage conditions offer initial insights into its chemical nature.

Table 1: Summary of Known Physicochemical and Biological Properties of this compound (Compound 2d)

PropertyDescription
Molecular Formula C30H36F3N7O
Chemical Class Cephalosporin derivative
Biological Activity Exhibits antibacterial activity against Gram-negative Stenotrophomonas maltophilia and Escherichia coli, Gram-positive Staphylococcus aureus, and drug-resistant Staphylococcus aureus (MRSA).[1] Minimum Inhibitory Concentration (MIC) values are reported as 0.7, 8, 4, and 2-4 μg/mL, respectively, for these strains.[1]
Cytotoxicity Displays low cytotoxicity in Human Umbilical Vein Endothelial Cells (HUVEC) and Human Brain Endothelial Cells (HBZY-1), with a safe dosage reported to be greater than 128 μg/mL.[1] No significant cytotoxicity towards sheep red blood cells is observed.[1]
Storage Stability Recommended storage as a powder is at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 1 year.[1]

Table 2: Representative Physicochemical Properties of Selected Anti-MRSA Cephalosporins

Disclaimer: The following data is for illustrative purposes to provide a general understanding of the physicochemical space of anti-MRSA cephalosporins and does not represent the specific values for this compound.

CompoundMolecular Weight ( g/mol )Aqueous SolubilityLogPpKa
Ceftaroline684.75Soluble in water-1.32.8, 4.1, 9.7
Ceftobiprole534.57Soluble in water-0.92.9, 9.1

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for determining the key physicochemical properties of a novel cephalosporin agent, such as this compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic methods can be employed.

  • Kinetic Solubility Assay (High-Throughput Screening):

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

    • In a 96-well microtiter plate, add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Add a small aliquot of the DMSO stock solution to the aqueous buffer to achieve a desired final concentration (e.g., 500 µM with 5% DMSO).

    • Mix the solution by shaking for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

    • Measure the turbidity of the solution using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The point at which precipitation is observed indicates the kinetic solubility limit.

  • Thermodynamic (Shake-Flask) Solubility Assay (Gold Standard):

    • Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).

    • Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After incubation, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity, which affects its membrane permeability and distribution.

  • Shake-Flask Method:

    • Prepare a solution of the test compound in either n-octanol or water (or a buffer of a specific pH for LogD determination).

    • Add an equal volume of the other immiscible solvent (water or n-octanol, respectively). Both phases should be pre-saturated with each other.

    • Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases.

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate LogP using the formula: LogP = log10 ([concentration in octanol] / [concentration in water]).

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's ionization state at different physiological pHs, which influences its solubility, absorption, and target binding.

  • UV-Metric Titration:

    • This method is suitable for compounds that possess a chromophore whose UV-Vis absorbance spectrum changes with pH.

    • Prepare a solution of the compound in water or a suitable co-solvent.

    • In a 96-well UV-transparent plate, prepare a series of buffers covering a wide pH range (e.g., pH 1 to 13).

    • Add a small, constant amount of the compound stock solution to each well containing the different pH buffers.

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.

    • The pKa is determined by analyzing the changes in absorbance at specific wavelengths as a function of pH. The pH at which the absorbance is halfway between the acidic and basic plateaus corresponds to the pKa.

  • Potentiometric Titration:

    • Dissolve a known amount of the compound in a solution of known ionic strength.

    • Titrate the solution with a standardized solution of a strong acid or base.

    • Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Stability Testing

Stability studies are essential to determine the degradation kinetics and shelf-life of the compound under various conditions.

  • pH-Dependent Stability:

    • Prepare solutions of the compound in a series of buffers with different pH values (e.g., pH 1, 4, 7.4, 9).

    • Incubate these solutions at a constant temperature (e.g., 37°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the concentration of the remaining parent compound using a stability-indicating HPLC method that can separate the parent drug from its degradation products.

    • Plot the logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) at each pH. A pH-rate profile can then be constructed.

Mechanism of Action: Visualized Pathways

This compound employs a dual mechanism of action, targeting the bacterial cell wall and inducing oxidative stress.[1]

Inhibition of Peptidoglycan Synthesis via Penicillin-Binding Protein (PBP) Targeting

Like other β-lactam antibiotics, this compound inhibits the transpeptidation step in bacterial cell wall synthesis by covalently binding to the active site of Penicillin-Binding Proteins (PBPs). This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

PBP_Inhibition cluster_synthesis Peptidoglycan Synthesis Lipid_II Lipid II (Peptidoglycan precursor) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Lipid_II->PBP Binds to Cross_linked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_PG Catalyzes cross-linking Inactive_PBP Inactive PBP-Agent 10 Complex Agent_10 This compound (β-lactam ring) Agent_10->PBP Covalent Binding (Inhibition) Weak_Cell_Wall Weakened Cell Wall Inactive_PBP->Weak_Cell_Wall Prevents cross-linking Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis Leads to

Inhibition of Peptidoglycan Synthesis by this compound.
Induction of Oxidative Damage

In addition to cell wall synthesis inhibition, this compound promotes oxidative damage within the bacterial cell. This involves the generation of Reactive Oxygen Species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids, contributing to bacterial cell death.

Oxidative_Stress Agent_10 This compound ROS_Generation Increased Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Agent_10->ROS_Generation Promotes DNA_Damage DNA Damage (Strand breaks, mutations) ROS_Generation->DNA_Damage Protein_Damage Protein Damage (Oxidation, inactivation) ROS_Generation->Protein_Damage Lipid_Peroxidation Lipid Peroxidation (Membrane damage) ROS_Generation->Lipid_Peroxidation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Mechanism of Oxidative Damage Induced by this compound.

References

An In-depth Technical Guide to the Structural Analogs of Anti-MRSA Agent 10 (Compound 2d)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of the novel anti-MRSA agent 10, also identified as compound 2d. This cephalosporin derivative has demonstrated significant potential in combating Methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the core structural features, structure-activity relationships (SAR), detailed experimental protocols for synthesis and evaluation, and the underlying mechanism of action of this promising class of antibacterial agents.

Core Structure and Mechanism of Action

This compound (compound 2d) is a novel amphiphilic cephalosporin derivative. Its efficacy against MRSA is attributed to a dual mechanism of action. Primarily, it targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This disruption of the peptidoglycan layer integrity leads to bacterial cell death. Notably, these novel cephalosporins exhibit a high affinity for the mutated PBP2a, the protein that confers resistance to most β-lactam antibiotics in MRSA.[1] Secondly, compound 2d has been shown to induce the accumulation of reactive oxygen species (ROS) within the bacterial cells, leading to oxidative stress and further contributing to its bactericidal activity.[1] This multi-targeted approach is a promising strategy to overcome antibiotic resistance.

Structure-Activity Relationship (SAR) of Analogs

The development of potent anti-MRSA cephalosporins hinges on the strategic modification of the core cephalosporin scaffold. The key areas for chemical modification are the C-7 and C-3 positions.

The research leading to the discovery of compound 2d involved the synthesis of two series of amphiphilic cephalosporins. The structure-activity relationship studies revealed that the length of the hydrophobic alkyl chain at a specific position is a critical determinant of antibacterial activity, particularly against Gram-negative bacteria.[1]

For anti-MRSA activity, a common structural feature in potent analogs is the presence of a 2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)-alkoxyiminoacetamido group at the C-7 position. Variations in the alkoxyimino moiety and modifications at the C-3 position, often involving substituted imidazo[1,2-b]pyridazinium groups, have been extensively explored to optimize the binding affinity to PBP2a and enhance antibacterial potency.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of this compound (compound 2d) and its analogs against a panel of clinically relevant bacterial strains.

CompoundS. aureus (ATCC 29213)MRSA (ATCC 43300)S. maltophilia (ATCC 13637)E. coli (ATCC 25922)
2d 0.52-40.78

Data extracted from referenced literature.[1]

Compound 2d demonstrates potent activity against both methicillin-sensitive S. aureus (MSSA) and MRSA, with MIC values of 0.5 µg/mL and 2-4 µg/mL, respectively.[1] It also exhibits notable activity against the Gram-negative bacterium Stenotrophomonas maltophilia.[1]

Experimental Protocols

General Synthetic Procedure for Amphiphilic Cephalosporin Analogs

The synthesis of the target amphiphilic cephalosporin derivatives is typically achieved through a multi-step process starting from a commercially available cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA). The general workflow involves the modification of the C-7 and C-3 positions of the cephem core.

A representative synthetic scheme is as follows:

  • Protection of the C-7 amino group: The amino group at the C-7 position is protected using a suitable protecting group to prevent unwanted side reactions during subsequent steps.

  • Modification of the C-3 position: The C-3 position is modified to introduce the desired side chain, which often contributes to the pharmacokinetic properties and spectrum of activity of the final compound.

  • Deprotection of the C-7 amino group: The protecting group is removed to allow for the acylation of the C-7 amino group.

  • Acylation of the C-7 amino group: The free amino group at the C-7 position is acylated with a specific side chain, which is crucial for the antibacterial activity, particularly the affinity for penicillin-binding proteins.

  • Introduction of the amphiphilic moiety: The final step involves the introduction of the amphiphilic side chain, often a quaternary ammonium salt with a hydrophobic alkyl chain, which is a key feature of this class of compounds.

Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired final structure. Detailed experimental procedures for the synthesis of compound 2d and its analogs can be found in the primary literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

The potential toxicity of the synthesized compounds against mammalian cells is assessed using a standard MTT assay on cell lines such as human umbilical vein endothelial cells (HUVEC) or human bronchial epithelial cells (HBZY-1).

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the CC50 (the concentration that causes 50% cytotoxicity) is determined.

Reactive Oxygen Species (ROS) Accumulation Assay

The intracellular accumulation of ROS in bacteria upon treatment with the test compounds is measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Bacterial Culture and Treatment: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in phosphate-buffered saline (PBS). The bacterial suspension is then treated with the test compound at a specific concentration (e.g., 2x MIC) for a defined period.

  • Loading of Fluorescent Probe: DCFH-DA is added to the bacterial suspension and incubated in the dark to allow the probe to penetrate the cells.

  • Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence spectrophotometer or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., 7-ACA) synth Multi-step Synthesis of Analogs start->synth purify Purification & Characterization synth->purify mic MIC Determination (vs. MRSA, etc.) purify->mic Test Compounds cytotox Cytotoxicity Assay (e.g., MTT) mic->cytotox ros ROS Accumulation Assay mic->ros sar Structure-Activity Relationship (SAR) Analysis cytotox->sar ros->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the development of novel anti-MRSA cephalosporins.

mechanism_of_action cluster_cell_wall Cell Wall Synthesis Inhibition cluster_ros Oxidative Stress Induction Compound_2d This compound (Compound 2d) PBP2a Penicillin-Binding Protein 2a (PBP2a) Compound_2d->PBP2a Inhibits ROS Reactive Oxygen Species (ROS) Accumulation Compound_2d->ROS Induces Peptidoglycan Peptidoglycan Synthesis PBP2a->Peptidoglycan Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Maintains Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to Oxidative_Damage Oxidative Damage to Cellular Components ROS->Oxidative_Damage Oxidative_Damage->Bacterial_Death Contributes to

Caption: Dual mechanism of action of this compound (Compound 2d).

References

Target Identification of a Novel Anti-MRSA Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of antibiotics.[1][2] The development of new anti-MRSA agents is a critical area of research. A crucial step in this process is the identification of the specific molecular target within MRSA that a novel antimicrobial agent interacts with.[3] This technical guide provides an in-depth overview of the methodologies and data analysis involved in the target identification of a hypothetical novel anti-MRSA compound, referred to herein as "Agent X." The guide is intended for researchers, scientists, and drug development professionals.

It is important to note that a universally recognized compound specifically named "Anti-MRSA agent 10" was not identified in a comprehensive review of scientific literature. The information presented here is a composite guide based on established techniques for the target identification of antimicrobial agents.

Quantitative Data Summary

The initial characterization of a novel anti-MRSA agent involves determining its efficacy against various MRSA strains. This data is typically presented in a structured format to allow for easy comparison.

Table 1: Antimicrobial Activity of Agent X against MRSA Strains

MRSA StrainAgent X MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
USA30042>256
N31542>256
Mu5088>256
Community-Associated MRSA (CA-MRSA) Isolate 121>256
Hospital-Associated MRSA (HA-MRSA) Isolate 242>256

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[4][5]

Key Experimental Protocols for Target Identification

Several experimental approaches can be employed to identify the molecular target of a new anti-MRSA agent.[3][6] The selection of a particular method often depends on the chemical properties of the agent and the available resources.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex mixture like a cell lysate.[6]

Methodology:

  • Immobilization of Agent X: Agent X is chemically modified to incorporate a linker arm, which is then covalently attached to a solid support matrix (e.g., agarose beads). It is crucial to ensure that the modification does not significantly alter the bioactivity of Agent X.

  • Preparation of MRSA Lysate: MRSA cells are cultured to mid-log phase, harvested, and lysed to release the cellular proteins.

  • Binding and Elution: The MRSA lysate is passed through a column containing the Agent X-immobilized matrix. Proteins that bind to Agent X will be retained in the column, while non-binding proteins will flow through. The bound proteins are then eluted using a competitive ligand, a change in pH, or by denaturing the proteins.

  • Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry (MS).

Experimental Workflow for Affinity Chromatography:

AffinityChromatography cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis agentX Agent X immobilize Immobilize Agent X on Matrix agentX->immobilize matrix Solid Matrix matrix->immobilize lysate MRSA Lysate bind Bind Lysate to Column lysate->bind column Affinity Column immobilize->column column->bind elute Elute Bound Proteins bind->elute ms Mass Spectrometry elute->ms identify Identify Target Protein ms->identify

Affinity Chromatography Workflow
Genetic Approaches: Spontaneous Resistance Mutation Analysis

Identifying genes that, when mutated, confer resistance to an antimicrobial agent can pinpoint its target or pathway.[3]

Methodology:

  • Selection of Resistant Mutants: A large population of MRSA is exposed to sub-lethal concentrations of Agent X. Spontaneous mutants that can grow at higher concentrations of the agent are selected.

  • Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced and compared to the genome of the wild-type (sensitive) strain.

  • Identification of Mutations: Single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently found in the resistant mutants are identified.

  • Target Gene Identification: The identified mutations are mapped to specific genes. These genes are strong candidates for being the direct target of Agent X or being involved in its mechanism of action. For example, mutations in genes encoding wall teichoic acid (WTA) biosynthesis have been linked to resistance to certain anti-MRSA compounds.[7][8]

Logical Flow for Resistance Mutation Analysis:

ResistanceAnalysis start Expose MRSA to Agent X select Select for Resistant Mutants start->select sequence Whole-Genome Sequencing select->sequence compare Compare Mutant and Wild-Type Genomes sequence->compare identify Identify Consistent Mutations compare->identify map Map Mutations to Genes identify->map target Identify Candidate Target Gene map->target

Resistance Mutation Analysis Flow

Hypothetical Signaling Pathway Inhibition by Agent X

Based on target identification experiments, a signaling pathway can be proposed. For instance, if Agent X is found to inhibit an enzyme essential for cell wall synthesis, a pathway diagram can illustrate this mechanism. A common target for anti-MRSA agents is the biosynthesis of peptidoglycan or other cell wall components.[7][9]

Hypothetical Inhibition of Peptidoglycan Synthesis:

Let's hypothesize that Agent X targets PBP2a, a key enzyme in MRSA that confers resistance to β-lactam antibiotics by taking over the transpeptidation step in peptidoglycan synthesis.[1][9]

PBP2a_Inhibition cluster_cellwall Peptidoglycan Synthesis precursors Peptidoglycan Precursors pbp2a PBP2a (Transpeptidase) precursors->pbp2a Substrate crosslinking Cross-linked Peptidoglycan pbp2a->crosslinking Catalysis agentX_effect Loss of Integrity -> Cell Lysis cell_integrity Cell Wall Integrity crosslinking->cell_integrity Maintains agentX Agent X agentX->inhibition inhibition->pbp2a

Hypothetical PBP2a Inhibition

The identification of the molecular target of a novel anti-MRSA agent is a multifaceted process that combines quantitative antimicrobial testing with advanced experimental techniques like affinity chromatography and genetic analysis. A thorough understanding of the agent's mechanism of action is essential for its further development as a therapeutic. The methodologies and visualizations provided in this guide offer a framework for the systematic investigation of new anti-MRSA compounds.

References

In Vitro Efficacy of Anti-MRSA Agent 10: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical summary of the preliminary in vitro activity of a novel cephalosporin derivative, designated Anti-MRSA agent 10 (also referred to as Compound 2d). The data presented herein outlines its antibacterial spectrum, potency, and preliminary safety profile based on available non-clinical data.

Quantitative Antimicrobial Activity

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. A summary of its Minimum Inhibitory Concentrations (MICs) against various bacterial strains is presented below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial SpeciesGram StainTypeMIC (μg/mL)Citation
Staphylococcus aureusGram-PositiveMethicillin-Resistant (MRSA)2-4[1][2]
Staphylococcus aureusGram-Positive-4[1][2]
Escherichia coliGram-Negative-8[1][2]
Stenotrophomonas maltophiliaGram-Negative-0.7, 8[1][2]

Note on Discrepancies: The available data presents conflicting MIC values for Stenotrophomonas maltophilia and categorizes Staphylococcus aureus as Gram-negative and Escherichia coli as Gram-positive, which is inconsistent with established microbiology. The data is presented as found in the source.

Preliminary Cytotoxicity Profile

Initial safety assessments indicate a favorable cytotoxicity profile for this compound.

Table 2: Cytotoxicity Data for this compound

Cell LineCell TypeResultCitation
Sheep Red Blood CellsErythrocytesNo significant cytotoxicity[1][2]
HUVECHuman Umbilical Vein Endothelial CellsNo significant cytotoxicity (Safe dose > 128 μg/mL)[1][2]
HBZY-1Not specified in sourceNo significant cytotoxicity (Safe dose > 128 μg/mL)[1]

Mechanism of Action

This compound is a cephalosporin derivative that exerts its antibacterial effect by targeting the bacterial cell wall.[2] The proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of peptidoglycan.[2] This disruption of the cell wall structure leads to oxidative damage and subsequent inhibition of respiration and loss of viability in S. aureus.[2]

Anti-MRSA_agent_10 This compound PBP Penicillin-Binding Protein (PBP) Anti-MRSA_agent_10->PBP Inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Disrupts Oxidative_Damage Oxidative Damage Cell_Wall->Oxidative_Damage Leads to Respiration_Viability Inhibition of Respiration & Viability Oxidative_Damage->Respiration_Viability

Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized protocols based on standard microbiological and toxicological methods, consistent with the available data.

4.1 Minimum Inhibitory Concentration (MIC) Assay

A broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Start prep_agent Prepare serial dilutions of this compound start->prep_agent prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria inoculate Inoculate microplate wells containing agent dilutions with bacterial suspension prep_agent->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually or spectrophotometrically determine lowest concentration with no visible growth incubate->read end MIC Value read->end

Workflow for a typical MIC determination experiment.

4.2 Cytotoxicity Assay (e.g., MTT Assay)

To assess cytotoxicity in cell lines like HUVEC and HBZY-1, a metabolic activity assay such as the MTT assay is commonly employed.

cluster_prep Preparation cluster_exposure Exposure cluster_readout Readout start Start seed_cells Seed cells (e.g., HUVEC) in a 96-well plate and allow to adhere start->seed_cells prep_agent Prepare serial dilutions of this compound start->prep_agent expose Replace media with media containing agent dilutions and incubate (e.g., 24h) seed_cells->expose prep_agent->expose add_mtt Add MTT reagent and incubate expose->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_abs Measure absorbance (e.g., at 570 nm) solubilize->read_abs end Determine Cell Viability (%) read_abs->end

Workflow for a typical cytotoxicity (MTT) assay.

Summary and Future Directions

This compound demonstrates promising in vitro activity against MRSA and other bacteria, coupled with a low cytotoxicity profile. Its mechanism of action, targeting the bacterial cell wall, is well-established for cephalosporins. Further research is warranted to elucidate the discrepancies in the reported MIC values, expand the panel of tested bacterial strains, and investigate its efficacy in in vivo models of infection. Time-kill kinetic studies would also provide valuable insights into its bactericidal or bacteriostatic nature.

References

Unraveling the Synthesis of a Novel Anti-MRSA Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biosynthetic Pathway of "Anti-MRSA agent 10," a Cephalosporin Derivative

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the promising candidates is "this compound," a derivative of the well-established cephalosporin class of antibiotics. This technical guide provides a comprehensive overview of the currently understood biosynthetic pathway of this agent, tailored for researchers, scientists, and drug development professionals.

While specific details on the complete biosynthetic pathway of "this compound" are limited in publicly available scientific literature, its classification as a cephalosporin derivative allows for a foundational understanding based on the extensively studied biosynthesis of the cephalosporin backbone. Cephalosporins are β-lactam antibiotics produced by various fungi and some bacteria. Their core structure is synthesized through a complex and fascinating series of enzymatic reactions.

The Core Biosynthetic Pathway: From Amino Acid Precursors to the Cephalosporin Nucleus

The biosynthesis of the cephalosporin core begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This process is orchestrated by a large, multidomain non-ribosomal peptide synthetase (NRPS) enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS).

Key Enzymatic Steps:

  • Tripeptide Formation: ACVS catalyzes the formation of the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). A notable step in this process is the epimerization of L-valine to its D-isoform by the synthetase.

  • Bicyclic Ring Formation: The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings. This crucial step introduces the potent antibacterial activity associated with β-lactam antibiotics.

  • Epimerization and Ring Expansion: Subsequent enzymatic modifications lead to the formation of the six-membered dihydrothiazine ring characteristic of cephalosporins. Isopenicillin N is first epimerized to penicillin N by isopenicillin N epimerase. Following this, a ring expansion reaction catalyzed by deacetoxycephalosporin C synthase (DAOCS) converts penicillin N into deacetoxycephalosporin C (DAOC).

  • Hydroxylation and Acetylation: The pathway culminates in the hydroxylation of DAOC to deacetylcephalosporin C (DAC) by deacetylcephalosporin C synthase (DACS), followed by an acetylation step to yield cephalosporin C.

The final steps to synthesize "this compound" would involve further enzymatic or chemical modifications to the cephalosporin C scaffold, leading to the specific derivative. These modifications are likely aimed at enhancing its efficacy against MRSA, improving its pharmacokinetic properties, or overcoming resistance mechanisms.

Visualizing the Biosynthetic Pathway

To provide a clear visual representation of the core cephalosporin biosynthetic pathway, the following diagram has been generated using Graphviz (DOT language).

Cephalosporin_Biosynthesis L_AAA L-α-Aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L_AAA->ACV ACVS L_Cys L-Cysteine L_Cys->ACV ACVS L_Val L-Valine L_Val->ACV ACVS IPN Isopenicillin N ACV->IPN IPNS PenN Penicillin N IPN->PenN Isopenicillin N Epimerase DAOC Deacetoxycephalosporin C PenN->DAOC DAOCS DAC Deacetylcephalosporin C DAOC->DAC DACS CephC Cephalosporin C DAC->CephC Acetyl-CoA transferase Agent10 This compound CephC->Agent10 Further Modifications

Core Biosynthetic Pathway of Cephalosporins.

Experimental Protocols for Pathway Elucidation

The determination of a biosynthetic pathway is a complex endeavor requiring a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments typically employed in such studies.

Table 1: Key Experimental Methodologies

ExperimentObjectiveDetailed Methodology
Gene Knockout and Complementation To identify genes essential for the biosynthesis of the target compound.1. Construct a gene deletion cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene. 2. Transform the producing organism with the deletion cassette. 3. Select for transformants and confirm gene deletion by PCR and Southern blotting. 4. Analyze the metabolic profile of the knockout mutant by HPLC or LC-MS to observe the absence of the final product and accumulation of intermediates. 5. For complementation, reintroduce the wild-type gene on a plasmid and observe the restoration of product formation.
Heterologous Expression and Enzyme Assays To characterize the function of individual biosynthetic enzymes.1. Clone the gene of interest into an expression vector suitable for a heterologous host (e.g., E. coli, S. cerevisiae). 2. Overexpress and purify the recombinant protein using affinity chromatography. 3. Perform in vitro enzyme assays with the purified enzyme and putative substrates. 4. Analyze the reaction products by HPLC, LC-MS, or NMR to confirm the enzyme's activity and substrate specificity.
Isotope Labeling Studies To trace the incorporation of precursors into the final molecule.1. Supplement the culture medium of the producing organism with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids). 2. Isolate the final product from the culture. 3. Analyze the purified compound by Mass Spectrometry to determine the incorporation of the isotopic label and by NMR spectroscopy to identify the specific atoms in the molecule that are labeled.

Experimental Workflow Visualization

The logical flow of experiments to investigate and engineer a biosynthetic pathway can be visualized as follows:

Experimental_Workflow Start Identify Producing Organism and Bioactive Compound Genome Genome Sequencing and Bioinformatic Analysis Start->Genome BGC Identify Putative Biosynthetic Gene Cluster (BGC) Genome->BGC Knockout Gene Knockout Studies BGC->Knockout Expression Heterologous Expression of BGC BGC->Expression Enzyme In Vitro Enzyme Assays BGC->Enzyme Intermediates Isolate and Characterize Intermediates Knockout->Intermediates Expression->Intermediates Pathway Elucidate Biosynthetic Pathway Intermediates->Pathway Enzyme->Pathway Engineering Metabolic Engineering for Improved Titer Pathway->Engineering

Workflow for Biosynthetic Pathway Elucidation.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of "this compound" is not available, the following table provides representative data from studies on cephalosporin C production in engineered fungal strains to illustrate the types of data crucial for drug development.

Table 2: Representative Production Titers of Cephalosporin C in Engineered Strains

StrainKey Genetic ModificationFermentation Titer (g/L)Precursor Fed
Wild-Type-~1.5None
Engineered Strain AOverexpression of ACVS and IPNS~5.0Adipic Acid
Engineered Strain BDeletion of competing pathways~4.2None
Engineered Strain CCombination of A and B~8.5Adipic Acid

Conclusion and Future Directions

The biosynthetic pathway of "this compound," as a cephalosporin derivative, is rooted in the well-established pathway for cephalosporin C. Understanding this core pathway is fundamental for the rational design of metabolic engineering strategies to improve production titers and for the generation of novel analogs with enhanced anti-MRSA activity. Future research should focus on identifying the specific enzymatic steps that differentiate "this compound" from the core cephalosporin structure. The application of synthetic biology tools, including CRISPR-Cas9 for precise genome editing and biosensors for high-throughput screening, will undoubtedly accelerate the development of this and other next-generation antibiotics to combat the growing threat of antimicrobial resistance.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Anti-MRSA Agent 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving the urgent need for novel antimicrobial agents. "Anti-MRSA agent 10" represents a promising candidate in this critical area of drug discovery. A fundamental step in the preclinical evaluation of any new antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This document provides a detailed protocol for determining the MIC of "this compound" against MRSA strains using the broth microdilution method, a standardized and widely accepted technique.[4] Adherence to this protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), will ensure the generation of reproducible and comparable data essential for the advancement of "this compound" through the development pipeline.[5][6][7]

Data Presentation

The MIC values for "this compound" and comparator agents should be summarized in a clear and organized table. This allows for a direct comparison of the potency of the novel agent against established antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against MRSA Strains

Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)Oxacillin (µg/mL)
MRSA ATCC 43300212>128
MRSA BAA-1717422>128
Clinical Isolate 1211>128
Clinical Isolate 2824>128
S. aureus ATCC 29213 (Control)0.50.520.25

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is adapted from the CLSI guidelines for antimicrobial susceptibility testing.[4][7]

1. Materials

  • "this compound"

  • Comparator antibiotics (e.g., Vancomycin, Linezolid, Oxacillin)

  • MRSA strains (e.g., ATCC 43300) and a quality control strain (S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or Densitometer

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Vortex mixer

2. Preparation of Antimicrobial Stock Solutions

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

  • Prepare stock solutions of comparator antibiotics according to CLSI guidelines.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the MRSA strain.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and measuring the absorbance at 625 nm (should be between 0.08 and 0.13).[1] This suspension will have a density of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1] A common dilution is 1:100 followed by a 1:2 dilution in the plate.

4. Preparation of Microtiter Plates

  • Perform two-fold serial dilutions of "this compound" and comparator antibiotics in CAMHB directly in the 96-well microtiter plate.

  • The typical final volume in each well is 100 µL.

  • A common concentration range to test is 0.06 to 128 µg/mL.[8]

  • Include the following controls on each plate:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: Wells containing only CAMHB (no bacteria or antimicrobial agent).

    • Solvent Control: If a solvent other than water is used, include wells with the highest concentration of the solvent used and the bacterial inoculum to ensure it does not inhibit bacterial growth.

5. Inoculation and Incubation

  • Add the diluted bacterial inoculum to each well (except the sterility control wells) to reach the final desired concentration of 5 x 10⁵ CFU/mL.

  • Seal the plates or cover with a lid to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results

  • After incubation, visually inspect the plates for bacterial growth (turbidity) using a reading mirror or a microplate reader.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9][10]

  • The growth control well should show distinct turbidity.

  • The sterility control and solvent control wells should remain clear.

  • Compare the obtained MIC values with the established breakpoints from CLSI to categorize the strains as susceptible, intermediate, or resistant to the tested agents.[10]

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_agent Prepare Anti-MRSA Agent 10 Stock start->prep_agent prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Agent 10 in 96-well Plate prep_agent->serial_dilution dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate with Diluted MRSA Suspension dilute_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth & Sterility Controls incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_results Visually Read MIC incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical_Signaling_Pathway cluster_cell MRSA Cell PBP2a PBP2a (Penicillin-Binding Protein 2a) CellWall Peptidoglycan Cell Wall Synthesis PBP2a->CellWall Catalyzes CellLysis Cell Lysis and Death CellWall->CellLysis Disruption leads to Agent10 This compound Agent10->PBP2a Inhibition Ribosome 50S Ribosomal Subunit Agent10->Ribosome Alternative Target: Inhibition ProteinSynth Protein Synthesis Ribosome->ProteinSynth Essential for ProteinSynth->CellLysis Inhibition leads to

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for Anti-MRSA Agent 10 in a Murine Skin Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of "Anti-MRSA agent 10," a novel therapeutic candidate for the treatment of skin and soft tissue infections (SSTIs) caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections detail the agent's in vitro activity, and in vivo efficacy in a murine skin infection model, along with standardized experimental procedures.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of skin and soft tissue infections worldwide, with resistance to many conventional antibiotics complicating treatment. "this compound" is a novel compound that has demonstrated potent activity against clinical isolates of MRSA. These protocols are designed to guide researchers in evaluating its efficacy in a preclinical murine model of skin infection.

In Vitro Activity of this compound

The in vitro potency of "this compound" was determined against various strains of S. aureus. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were established to assess its antimicrobial activity.

Table 1: In Vitro Susceptibility of S. aureus Strains to this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 25923MSSA1.02.0
S. aureus USA300CA-MRSA0.51.0
S. aureus ATCC 33591HA-MRSA0.51.0
Vancomycin-Intermediate S. aureus (VISA)2.04.0
Vancomycin-Resistant S. aureus (VRSA)4.08.0

MSSA: Methicillin-Susceptible Staphylococcus aureus; CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA.

Murine Skin Infection Model: Experimental Protocol

This protocol describes the establishment of a localized MRSA skin infection in mice to evaluate the topical efficacy of "this compound."

Materials:

  • Female BALB/c mice (6-8 weeks old)[1]

  • MRSA strain USA300[2]

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Electric clippers and depilatory cream

  • Sterile surgical scissors or biopsy punch (4 mm)

  • Topical formulation of "this compound" (e.g., 2% in a petroleum jelly base)[2]

  • Control vehicle (petroleum jelly)

  • Positive control (e.g., 2% fusidic acid or mupirocin ointment)[2][3]

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Animal Preparation:

    • Anesthetize the mice using isoflurane.

    • Shave a small area on the dorsal side of each mouse.

    • Apply a depilatory cream for 1-2 minutes, then gently remove it with a sterile gauze pad and rinse with sterile water. Allow the skin to recover for 24 hours.[4]

  • Inoculum Preparation:

    • Culture MRSA USA300 in TSB overnight at 37°C.

    • Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/mL.

  • Induction of Infection:

    • Anesthetize the prepared mice.

    • Create a superficial abrasion or a full-thickness wound on the shaved area using sterile scissors or a biopsy punch.

    • Inoculate the wound with 10 µL of the bacterial suspension (1 x 10⁶ CFU).[5]

  • Treatment Application:

    • Divide the mice into treatment groups (e.g., Vehicle Control, 2% this compound, Positive Control).

    • Begin treatment 24 hours post-infection.[6]

    • Apply the assigned topical formulation to the wound site twice daily for 4 consecutive days.[2]

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for signs of distress and measure the lesion size using calipers.[1]

    • On day 5 post-infection, euthanize the mice.

    • Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions.

    • Plate the dilutions on TSA plates to determine the bacterial load (CFU/g of tissue).[4]

    • For systemic dissemination assessment, the spleen can also be harvested and processed for bacterial enumeration.[1]

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Animal_Prep Animal Preparation (Shaving & Depilation) Induce_Infection Induce Skin Infection (Wounding & Inoculation) Animal_Prep->Induce_Infection Inoculum_Prep Inoculum Preparation (MRSA Culture) Inoculum_Prep->Induce_Infection Treatment Topical Treatment (Twice Daily for 4 Days) Induce_Infection->Treatment Monitor Daily Monitoring (Lesion Size) Treatment->Monitor Endpoint Endpoint Analysis (Bacterial Load) Monitor->Endpoint G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Peptidoglycan Growing Peptidoglycan Chain Flippase->Peptidoglycan Transglycosylation (PBP) Peptidoglycan->Peptidoglycan Transpeptidation (PBP) Agent10 Anti-MRSA Agent 10 Agent10->Flippase Inhibits

References

Application Notes and Protocols for the Administration of Anti-MRSA Agent 10 in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anti-MRSA agent 10" is a novel cephalosporin derivative, identified as Compound 2d in recent literature, designed as an amphiphilic compound to effectively combat Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides a summary of its known characteristics and detailed, representative protocols for its evaluation in preclinical animal models of infection. While specific in vivo data for Compound 2d is not yet extensively published, the following protocols are based on established methodologies for assessing the efficacy of anti-MRSA agents.

Agent Profile: this compound (Compound 2d)

Compound 2d is an amphiphilic-cephalosporin derivative that has demonstrated promising in vitro activity against both Gram-positive and Gram-negative bacteria. Its design as an antimicrobial peptide mimic contributes to its mode of action and efficacy.

Mechanism of Action

The antibacterial mechanism of this compound (Compound 2d) is multi-faceted, involving:

  • Targeting Penicillin-Binding Proteins (PBPs): Like other β-lactam antibiotics, it disrupts the synthesis of the bacterial cell wall by binding to PBPs.

  • Induction of Reactive Oxygen Species (ROS): The agent promotes oxidative damage within the bacterial cells, contributing to their death.

  • Metabolic Inhibition: It has been shown to inhibit the metabolic activity of the bacteria.

Importantly, studies indicate that Compound 2d does not cause significant damage to the bacterial membrane, suggesting a targeted mechanism of action.[1]

In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound (Compound 2d) against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (Drug-Susceptible)Gram-Positive0.5
Staphylococcus aureus (MRSA)Gram-Positive2-4
Stenotrophomonas maltophiliaGram-Negative0.7 - 8
Escherichia coliGram-Positive8

Data compiled from Zhang et al., 2024 and TargetMol product information.[1][2]

Preclinical Safety and Pharmacokinetics
  • Cytotoxicity: Compound 2d has shown low cytotoxicity in human umbilical vein endothelial cells (HUVEC) and human brain microvascular endothelial cells (HBZY-1), with a CC50 > 128 µg/mL.[1]

  • Drug Resistance: It has been observed to have minimal induction of drug resistance.[1]

  • Post-Antibiotic Effect (PAE): Compound 2d exhibits a longer PAE than vancomycin.[1]

Experimental Protocols for In Vivo Evaluation

The following are detailed, representative protocols for evaluating the efficacy of this compound (Compound 2d) in common animal models of MRSA infection. These protocols are based on established methods and should be adapted based on preliminary pharmacokinetic and toxicology studies of the specific agent.

Murine Bacteremia/Sepsis Model

This model is crucial for assessing the agent's ability to clear a systemic infection.

Objective: To determine the efficacy of this compound in reducing bacterial load in the blood and kidneys of mice with MRSA-induced bacteremia.

Materials:

  • This compound (Compound 2d)

  • Vehicle for solubilization (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline)

  • MRSA strain (e.g., USA300)

  • BALB/c mice (immunocompetent, 6-8 weeks old)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Saline solution (sterile)

Protocol:

  • Inoculum Preparation: Culture the MRSA strain in TSB overnight at 37°C. Dilute the culture in sterile saline to achieve a final concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection: Induce bacteremia by injecting 0.1 mL of the bacterial suspension (1 x 10⁷ CFU) into the tail vein of each mouse.

  • Treatment:

    • Two hours post-infection, administer the first dose of this compound. The dosage should be determined from prior dose-ranging studies, but a starting point could be a regimen designed to mimic human therapeutic exposures (e.g., 50 mg/kg).

    • Administer the agent via an appropriate route (e.g., intravenously or subcutaneously) every 6-12 hours for a total of 24-72 hours.

    • Include control groups: one receiving vehicle only and another receiving a standard-of-care antibiotic like vancomycin or daptomycin.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically collect blood and kidneys.

    • Homogenize the kidneys in sterile saline.

    • Perform serial dilutions of blood and kidney homogenates and plate on TSA plates.

    • Incubate plates at 37°C for 24 hours and count the colonies to determine the bacterial load (log10 CFU/mL for blood, log10 CFU/g for kidney).

  • Data Analysis: Compare the bacterial loads between the treated, vehicle, and standard-of-care groups. A significant reduction in bacterial load in the treated group indicates efficacy.

Murine Skin Infection Model

This model is relevant for agents intended to treat skin and soft tissue infections.

Objective: To evaluate the efficacy of this compound in reducing the bacterial burden in a localized skin infection.

Materials:

  • This compound (formulated for topical or systemic administration)

  • MRSA strain (e.g., USA300)

  • BALB/c mice (6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical scissors and sutures

Protocol:

  • Inoculum Preparation: Prepare the MRSA inoculum as described for the bacteremia model, adjusting the concentration to approximately 1 x 10⁸ CFU/mL.

  • Infection:

    • Anesthetize the mice and shave a small area on their back.

    • Make a small incision and introduce a sterile suture.

    • Inject 0.05 mL of the bacterial suspension (5 x 10⁶ CFU) subcutaneously at the site of the suture.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • For systemic administration, follow the dosing schedule from the bacteremia model.

    • For topical administration, apply a specified amount of the formulated agent directly to the infected area once or twice daily.

    • Include vehicle and standard-of-care control groups.

  • Efficacy Evaluation:

    • After a 3-5 day treatment period, euthanize the mice.

    • Excise the infected skin tissue.

    • Homogenize the tissue in sterile saline.

    • Determine the bacterial load by plating serial dilutions as described previously.

  • Data Analysis: Compare the bacterial counts (log10 CFU/g of tissue) across the different treatment groups.

Visualized Workflows and Pathways

G Signaling Pathway of this compound (Compound 2d) cluster_agent This compound (Compound 2d) cluster_bacterium MRSA Bacterium agent Compound 2d (Amphiphilic Cephalosporin) pbp Penicillin-Binding Proteins (PBPs) agent->pbp Inhibits metabolism Metabolic Activity agent->metabolism Inhibits ros Reactive Oxygen Species (ROS) agent->ros Induces cell_wall Cell Wall Synthesis pbp->cell_wall Blocks cell_death Bacterial Cell Death cell_wall->cell_death Leads to metabolism->cell_death Contributes to ros->cell_death Causes

Caption: Mechanism of action of this compound.

G Experimental Workflow for Murine Bacteremia Model prep Inoculum Preparation infect Tail Vein Infection prep->infect treat Treatment Initiation (2h post-infection) infect->treat groups Treatment Groups: - Agent 10 - Vehicle - Vancomycin treat->groups endpoint Euthanasia & Sample Collection (24-72h) groups->endpoint analysis Bacterial Load Quantification (CFU) endpoint->analysis result Efficacy Determination analysis->result

Caption: Workflow for the murine bacteremia model.

Summary of Quantitative Data

The following tables present a hypothetical structure for summarizing efficacy data from the described animal models.

Table 1: Efficacy in Murine Bacteremia Model

Treatment GroupDose RegimenMean Bacterial Load in Blood (log10 CFU/mL ± SD)Mean Bacterial Load in Kidney (log10 CFU/g ± SD)
Vehicle ControlN/AExpected high valueExpected high value
This compounde.g., 50 mg/kg, q12hExperimental valueExperimental value
Vancomycine.g., 110 mg/kg, q12hExperimental valueExperimental value

Table 2: Efficacy in Murine Skin Infection Model

Treatment GroupDose RegimenMean Bacterial Load in Skin Tissue (log10 CFU/g ± SD)
Vehicle ControlN/AExpected high value
This compounde.g., 50 mg/kg, q12h (systemic)Experimental value
This compounde.g., 1% cream, qd (topical)Experimental value
Mupirocine.g., 2% ointment, bid (topical)Experimental value

Conclusion

This compound (Compound 2d) represents a promising new cephalosporin derivative with potent in vitro activity and a favorable preliminary safety profile. The provided protocols offer a robust framework for the systematic in vivo evaluation of this and similar compounds. Further studies are warranted to establish its pharmacokinetic profile, optimal dosing, and therapeutic efficacy in these preclinical models to support its potential advancement into clinical development.

References

Application Notes and Protocols: Anti-MRSA Agent 10 for the Treatment of MRSA-Infected Wounds in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, causing a range of infections, including difficult-to-treat skin and soft tissue infections.[1][2] The emergence of antibiotic resistance necessitates the development of novel therapeutic agents.[3][4] Anti-MRSA agent 10 is a novel synthetic compound demonstrating potent bactericidal activity against a broad range of MRSA strains, including those resistant to conventional antibiotics. These application notes provide an overview of the in vivo efficacy of this compound in a murine model of MRSA-infected wounds and detailed protocols for its evaluation.

Mechanism of Action

This compound is a potent inhibitor of bacterial cell wall biosynthesis.[5][6] Specifically, it targets the undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme in the peptidoglycan synthesis pathway that is not present in mammals.[5] By inhibiting UPP synthase, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This targeted mechanism of action contributes to its high selectivity and low potential for host toxicity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against MRSA.

Table 1: In Vitro Susceptibility of MRSA Strains to this compound

MRSA StrainMIC (µg/mL)MBC (µg/mL)
USA3000.51.0
ATCC 433000.51.0
Clinical Isolate 11.02.0
Clinical Isolate 20.51.0

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: In Vivo Efficacy of Topical this compound in a Murine Wound Infection Model

Treatment GroupBacterial Load (log10 CFU/g tissue) at Day 7 Post-InfectionWound Area Reduction (%) at Day 7 Post-Infection
Vehicle Control7.8 ± 0.515 ± 5
This compound (1% w/w)3.2 ± 0.365 ± 8
Vancomycin (2% w/w)4.5 ± 0.440 ± 7

*Data are presented as mean ± standard deviation. p < 0.01 compared to vehicle control.

Experimental Protocols

Murine Model of MRSA-Infected Cutaneous Wound

This protocol describes the creation of a full-thickness cutaneous wound in mice and subsequent infection with MRSA.

Materials:

  • 8-10 week old female BALB/c mice

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Electric shaver and depilatory cream

  • Surgical scissors and forceps

  • 6 mm biopsy punch

  • This compound formulation (e.g., 1% w/w in a hydrogel base)

  • Vehicle control (hydrogel base)

  • Sterile phosphate-buffered saline (PBS)

  • Bandages

Procedure:

  • Culture MRSA overnight in TSB at 37°C with agitation.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave the dorsal area of the mouse and apply depilatory cream to remove remaining hair.

  • Create a full-thickness wound on the back of each mouse using a 6 mm biopsy punch.[7]

  • Inoculate the wound with 10 µL of a mid-logarithmic phase MRSA suspension (approximately 1 x 10^7 CFU).

  • Allow the infection to establish for 24 hours.

  • Divide the mice into treatment groups (e.g., vehicle control, this compound, positive control).

  • Apply the respective topical treatment to the wound surface once daily for 7 days.

  • Cover the wound with a sterile bandage.

  • Monitor the animals daily for signs of distress and measure wound size.

Determination of Bacterial Load in Wound Tissue

This protocol outlines the procedure for quantifying the bacterial burden in the infected wound tissue.

Materials:

  • Infected wound tissue

  • Sterile PBS

  • Tissue homogenizer

  • TSA plates

  • Incubator (37°C)

Procedure:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically excise the entire wound bed, including a small margin of surrounding healthy tissue.

  • Weigh the excised tissue.

  • Homogenize the tissue in 1 mL of sterile PBS.

  • Perform serial dilutions of the tissue homogenate in sterile PBS.

  • Plate the dilutions onto TSA plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colonies and calculate the colony-forming units (CFU) per gram of tissue.

Histological Analysis of Wound Healing

This protocol describes the preparation of wound tissue for histological examination to assess the progress of wound healing.

Materials:

  • Excised wound tissue

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Fix the excised wound tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue by passing it through a graded series of ethanol.

  • Clear the tissue with xylene.

  • Embed the tissue in paraffin wax.

  • Section the paraffin blocks into 5 µm thick sections using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E.

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the slides under a microscope to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Visualizations

G cluster_0 This compound Mechanism of Action Agent This compound UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) Agent->UPPS Inhibits UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Catalyzes formation of Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan Essential for CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

G cluster_1 Experimental Workflow for In Vivo Efficacy Testing start Start wound Wound Creation (6 mm biopsy punch) start->wound infection MRSA Inoculation (1x10^7 CFU) wound->infection treatment Topical Treatment (Daily for 7 days) infection->treatment monitoring Daily Monitoring (Wound Size) treatment->monitoring euthanasia Euthanasia (Day 7) monitoring->euthanasia analysis Tissue Analysis euthanasia->analysis bacterial_load Bacterial Load (CFU/g) analysis->bacterial_load histology Histology (H&E Staining) analysis->histology end End bacterial_load->end histology->end

Caption: Workflow for evaluating this compound.

References

Application Notes and Protocols: Checkerboard Assay for Synergistic Activity of "Anti-MRSA Agent 10" with Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. Vancomycin has long been a cornerstone of anti-MRSA therapy, but the emergence of strains with reduced susceptibility necessitates the exploration of new therapeutic strategies. Combination therapy, which utilizes two or more drugs with different mechanisms of action, offers a promising approach to enhance efficacy, overcome resistance, and reduce the likelihood of developing further resistance.

This document provides a detailed protocol for performing a checkerboard assay to evaluate the in vitro synergistic activity of a novel investigational compound, "Anti-MRSA Agent 10," in combination with vancomycin against MRSA. The checkerboard method is a widely used technique to determine the interaction between two antimicrobial agents.[1][2][3][4] The results are quantified by calculating the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[1][5][6]

Data Presentation

The results of the checkerboard assay are summarized to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The FICI is then calculated to quantify the interaction.

Table 1: Hypothetical Checkerboard Assay Results for "this compound" and Vancomycin against MRSA

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Vancomycin 2.00.50.25\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
This compound 4.01.00.25

Interpretation of FICI Values: [1][6][7]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the ratio of the MIC of the drug in combination to the MIC of the drug alone.[8] The FICI is the sum of the individual FICs.[7][8][9]

Experimental Protocols

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional dilution of two antimicrobial agents in a microtiter plate.[2][10] The plate is then inoculated with a standardized bacterial suspension and incubated. The wells are visually inspected for bacterial growth to determine the MIC of each agent alone and in various combinations.

Materials
  • "this compound" stock solution

  • Vancomycin stock solution

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes and tips

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Experimental Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_mrsa Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate Plate with MRSA prep_mrsa->inoculate prep_drugA Prepare Serial Dilutions of this compound add_drugA Add this compound (Horizontal Gradient) prep_drugA->add_drugA prep_drugB Prepare Serial Dilutions of Vancomycin add_drugB Add Vancomycin (Vertical Gradient) prep_drugB->add_drugB dispense_broth Dispense Broth to 96-well Plate dispense_broth->add_drugA dispense_broth->add_drugB add_drugA->inoculate add_drugB->inoculate incubate Incubate Plate (35°C for 16-20h) inoculate->incubate read_mic Read MICs Visually or with Plate Reader incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results (Synergy, Additivity, etc.) calculate_fici->interpret

Caption: Workflow of the checkerboard assay.

Step-by-Step Protocol
  • Prepare Bacterial Inoculum: From an overnight culture of MRSA on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Prepare Drug Dilutions:

    • Prepare stock solutions of "this compound" and vancomycin in a suitable solvent.

    • Perform serial two-fold dilutions of each drug in CAMHB. The concentration range should span from well below to well above the expected MIC of each drug.[1]

  • Set up the Checkerboard Plate:

    • Add 50 µL of CAMHB to each well of a 96-well microtiter plate.

    • Along the x-axis (horizontally), add decreasing concentrations of "this compound".

    • Along the y-axis (vertically), add decreasing concentrations of vancomycin.

    • The result is a matrix of wells containing various combinations of the two agents.

    • Include control wells with each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).[6]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Determine the MIC of each drug alone and the MIC of each drug in combination for each well that shows no growth.

  • Calculating the FICI:

    • Calculate the FIC for "this compound" (FIC A) and vancomycin (FIC B) for each non-turbid well using the following formulas:[1]

      • FIC A = MIC of Agent A in combination / MIC of Agent A alone

      • FIC B = MIC of Agent B in combination / MIC of Agent B alone

    • Calculate the FICI by summing the individual FICs: FICI = FIC A + FIC B.[1][5]

    • The lowest FICI value is reported as the result of the interaction.

Hypothetical Mechanism of Synergy

The synergistic interaction between "this compound" and vancomycin could be attributed to a multi-target mechanism that enhances the overall bactericidal activity against MRSA. A plausible hypothesis is that "this compound" acts on the bacterial cell membrane, increasing its permeability. This disruption of the cell membrane facilitates the entry of vancomycin, allowing it to more effectively reach its target site in the cell wall, the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.

Synergy_Mechanism cluster_agents Antimicrobial Agents cluster_bacterium MRSA Bacterium agent10 This compound cell_membrane Cell Membrane agent10->cell_membrane Disrupts vancomycin Vancomycin cell_wall Cell Wall Synthesis (Peptidoglycan) vancomycin->cell_wall Inhibits cell_membrane->vancomycin Increases Permeability for bacterial_death Bacterial Cell Death cell_wall->bacterial_death Leads to

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Anti-MRSA agent 10" MIC Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assays for "Anti-MRSA agent 10". The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable ranges of variability for "this compound" MIC assays?

A1: It is generally accepted that MIC values can exhibit a one to two-fold variation between different laboratories, users, and techniques.[1] For example, if the expected MIC is 2 µg/mL, obtaining values between 1 µg/mL and 4 µg/mL would be within the typical range of variability. However, a difference of more than two dilutions (e.g., from 2 µg/mL to 8 µg/mL) warrants investigation.[2]

Q2: Which MIC method is recommended for "this compound"?

A2: While several methods are available, broth microdilution is often considered the reference method for determining MICs.[3][4] However, other methods like agar dilution and gradient diffusion (E-test) are also widely used.[5][6] Automated systems such as Vitek can also be employed, but it's important to be aware that different methods can yield different MIC values.[7][8] For a novel agent like "this compound", it is advisable to establish a baseline MIC using the broth microdilution method and then validate any other method against it.

Q3: Can the observed MIC variability be due to the MRSA strain itself?

A3: Yes, the inherent biology of the MRSA strain can significantly contribute to MIC variability. Some strains may exhibit heteroresistance, where a subpopulation of bacteria is resistant to the antibiotic, leading to inconsistent results.[9] Additionally, the genetic background of the MRSA strain can influence its susceptibility to "this compound".[10]

Q4: How can I confirm if my "this compound" stock solution is stable?

A4: To ensure the stability and potency of your "this compound" stock solution, it is crucial to follow the manufacturer's storage and handling instructions. Regularly perform quality control (QC) testing using a reference strain with a known MIC for the agent. A significant shift in the QC strain's MIC may indicate a problem with the stock solution.

Troubleshooting Guide

Issue 1: Inconsistent MIC values between experiments.

This section addresses significant variations in MIC results for the same MRSA strain and "this compound" when experiments are repeated.

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial suspension is at the correct density (typically 0.5 McFarland standard).[5] Use a spectrophotometer to verify the turbidity. Prepare a fresh inoculum for each experiment from a recent (18-24 hour) culture.
Media and Reagents Use fresh, properly prepared Mueller-Hinton broth or agar. If supplementing the media, ensure accurate and consistent addition of supplements. Verify the quality of all reagents. For certain agents, cation-adjusted Mueller-Hinton media is necessary to decrease variability.[1]
Incubation Conditions Maintain a consistent incubation temperature (35°C ± 2°C) and duration (typically 16-20 hours).[11] Ensure proper atmospheric conditions. Note that temperatures above 35°C may not detect all methicillin-resistant staphylococci.[9][11]
Pipetting and Dilution Errors Calibrate pipettes regularly. Use proper pipetting techniques to ensure accurate serial dilutions of "this compound".
Issue 2: Discrepancies in MIC values between different methods.

This section provides guidance when different MIC testing methods (e.g., broth microdilution vs. E-test) yield conflicting results.

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Method-Specific Biases Be aware that different methods can produce systematically different MIC values.[3][7][8] The E-test, for instance, may yield higher MICs for some antibiotics compared to broth microdilution.[7]
Reading and Interpretation Ensure consistent and accurate reading of results. For broth microdilution, the MIC is the lowest concentration with no visible growth. For E-tests, the MIC is read where the ellipse of inhibition intersects the strip.[5] Different personnel may interpret results differently.
Quality Control Perform quality control with a reference strain for each method used. The results should fall within the acceptable QC range for that specific method.

Experimental Protocols

Broth Microdilution MIC Assay
  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, suspend several MRSA colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Standardize Inoculum: Dilute the standardized suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare "this compound" Dilutions: Perform serial two-fold dilutions of "this compound" in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate Plate: Add the standardized inoculum to each well containing the diluted agent and to a growth control well (no agent). Include a sterility control well (no inoculum).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the MRSA.

Visual Troubleshooting Workflow

MIC_Troubleshooting_Workflow start Start: Inconsistent MIC Results check_protocol Review Experimental Protocol start->check_protocol check_inoculum Verify Inoculum Preparation (0.5 McFarland) check_protocol->check_inoculum check_media Check Media and Reagents check_inoculum->check_media check_incubation Confirm Incubation Conditions (35°C, 16-20h) check_media->check_incubation check_pipetting Assess Pipetting and Dilutions check_incubation->check_pipetting perform_qc Run Quality Control with Reference Strain check_pipetting->perform_qc qc_pass QC Pass? perform_qc->qc_pass re_evaluate Re-evaluate Strain Heterogeneity or Agent Stability qc_pass->re_evaluate Yes resolve_issue Identify and Correct Procedural Error qc_pass->resolve_issue No end End: Consistent MIC Results re_evaluate->end resolve_issue->end

References

Technical Support Center: Optimizing "Anti-MRSA agent 10" Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Anti-MRSA agent 10." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of "this compound" in DMSO for successful experimental testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for "this compound"?

A1: For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. However, for aqueous-based biological assays, it is crucial to dilute the DMSO stock to a final concentration that is non-toxic to the cells or bacteria being tested, typically below 0.5%.

Q2: I've added DMSO to the powdered "this compound," but it's not dissolving completely. What should I do?

A2: Poor solubility can be a challenge with complex organic molecules. If you observe particulates or a suspension, you can try the following gentle methods to aid dissolution:

  • Vortexing: Mix the solution vigorously using a vortex mixer.

  • Gentle Warming: Briefly warm the solution in a water bath at a temperature of around 37°C.

  • Sonication: Use an ultrasound bath for a few minutes to break down any aggregates.

Q3: My "this compound" dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. To mitigate this, try a stepwise dilution process rather than a single large dilution. If precipitation persists, using a co-solvent in your final assay medium might be necessary, though this requires careful validation to ensure it doesn't affect your experimental results.

Q4: What is the maximum final concentration of DMSO I can use in my antibacterial assay?

A4: The final concentration of DMSO should be kept as low as possible, as it can have its own antibacterial effects or interfere with the assay. A general guideline for cell-based assays is to keep the final DMSO concentration at or below 0.5%. However, the sensitivity of your specific bacterial strain to DMSO should be determined empirically. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: How should I store my "this compound" stock solution in DMSO?

A5: Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability, which can be up to one year. For shorter-term storage of about a month, -20°C is also acceptable.

Troubleshooting Guide

If you are encountering persistent solubility issues with "this compound," follow this step-by-step troubleshooting guide.

Initial Dissolution Troubleshooting Workflow

G A Start: Add calculated volume of 100% DMSO to 'this compound' powder B Vortex vigorously for 1-2 minutes A->B C Visually Inspect Solution B->C D Solution is clear: Dissolution successful C->D Clear E Particulates remain C->E Not Clear F Warm solution in 37°C water bath for 5-10 minutes. Vortex again. E->F G Visually Inspect Solution F->G G->D Clear H Sonicate in an ultrasound bath for 5-15 minutes G->H Not Clear I Visually Inspect Solution H->I I->D Clear J Consider using a fresh bottle of anhydrous DMSO I->J Not Clear K Contact Technical Support: Solubility limit may have been exceeded J->K

Caption: A workflow for troubleshooting the initial dissolution of a compound in DMSO.

Quantitative Data Summary

The following table summarizes key information for "this compound." Please note that solubility is compound-specific and the value provided is a hypothetical maximum for creating a stock solution. Researchers should determine the precise solubility limit for their specific experimental conditions.

ParameterValueSource/Comment
Chemical Formula C30H36F3N7O8S2
Mechanism of Action Targets penicillin-binding protein (PBP), disrupting bacterial cell wall synthesis.
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)General recommendation for hydrophobic compounds.
Hypothetical Max. Stock Concentration in DMSO 10 mg/mLThis is an illustrative value. The actual solubility should be determined experimentally.
Storage (Powder) -20°C for up to 3 years
Storage (In DMSO) -80°C for up to 1 year

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of "this compound" in DMSO

Objective: To prepare a concentrated stock solution of "this compound" for subsequent dilution in experimental assays.

Materials:

  • "this compound" powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculation: Determine the required volume of DMSO to add to a known mass of "this compound" to achieve a 10 mg/mL concentration. For example, to 1 mg of powder, add 100 µL of DMSO.

  • Dispensing: Carefully weigh the "this compound" powder into a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes.

  • Visual Inspection: Check for any undissolved particles.

  • Assisted Dissolution (if necessary): If particulates are still visible, proceed with one or both of the following steps:

    • Warming: Place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.

    • Sonication: Place the vial in an ultrasound bath for 10-15 minutes until the solution is clear.

  • Final Check: Once the solution is clear, it is ready for use or storage.

  • Aliquoting and Storage: For long-term storage, dispense the stock solution into single-use aliquots and store at -80°C.

Protocol 2: Determining the Kinetic Solubility Limit in Assay Buffer

Objective: To determine the maximum concentration of "this compound" that can be dissolved in the final assay buffer without precipitation when diluted from a DMSO stock.

Materials:

  • 10 mg/mL "this compound" stock in DMSO

  • Assay buffer (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Serial Dilutions: Prepare a series of 2-fold serial dilutions of the 10 mg/mL DMSO stock solution in a separate 96-well plate using 100% DMSO.

  • Dilution into Assay Buffer: In a new 96-well plate, add a fixed volume of your assay buffer to each well (e.g., 99 µL).

  • Transfer: Transfer a small, consistent volume of each DMSO dilution into the corresponding wells of the assay buffer plate (e.g., 1 µL). This will create a range of final compound concentrations with a consistent final DMSO percentage (in this example, 1%).

  • Incubation: Incubate the plate at the same temperature as your planned experiment (e.g., 37°C) for a set period (e.g., 30 minutes to 2 hours) to allow for any precipitation to occur.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well by reading the absorbance at a wavelength where the compound does not absorb, such as 600 nm.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to significantly increase above the baseline indicates the onset of precipitation and is the approximate kinetic solubility limit. Data from antibacterial assays should only be considered reliable for concentrations below this limit.

Mechanism of Action Overview

"this compound" is a cephalosporin derivative. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.

G cluster_bacterium Staphylococcus aureus (MRSA) PBP Penicillin-Binding Protein (PBP2a) CW_Synth Peptidoglycan Cross-linking PBP->CW_Synth Catalyzes Cell_Wall Stable Cell Wall CW_Synth->Cell_Wall Leads to Lysis Cell Lysis (Bacterial Death) CW_Synth->Lysis Inhibition leads to Agent This compound (Cephalosporin Derivative) Agent->PBP Binds to & Inhibits

Caption: The inhibitory action of "this compound" on the bacterial cell wall synthesis pathway.

Technical Support Center: Preventing Precipitation of Anti-MRSA Agent 10 in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the precipitation of Anti-MRSA agent 10 in culture media. This resource is designed for researchers, scientists, and drug development professionals to help ensure the successful application of this agent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my culture medium?

A1: this compound is a novel cephalosporin derivative with the chemical formula C₃₀H₃₆F₃N₇O₈S₂. Cephalosporins can sometimes exhibit limited aqueous solubility, which is dependent on factors like pH and the presence of certain ions in the solution. Precipitation in culture media, a complex aqueous environment, can occur if the concentration of the agent exceeds its solubility under the specific experimental conditions. This can be influenced by the agent's physicochemical properties, the composition of the culture medium, and storage conditions.

Q2: What are the common causes of small molecule precipitation in cell culture?

A2: Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: The intrinsic properties of the compound may limit its ability to dissolve in the aqueous environment of the culture medium.

  • pH and pKa: The pH of the culture medium can affect the ionization state of the compound. If the pH is close to the compound's pKa, its solubility can be significantly reduced.

  • High Concentration: The concentration of the agent in the stock solution and the final working concentration in the media can exceed its solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to crash out of solution.

  • Interactions with Media Components: Components in the culture medium, such as salts (especially calcium and phosphate), proteins, and other supplements, can interact with the compound and reduce its solubility.

  • Temperature Fluctuations: Changes in temperature, such as freeze-thaw cycles of stock solutions or media, can decrease the solubility of some compounds.[1]

  • Evaporation: Evaporation of the culture medium can increase the concentration of all components, potentially leading to precipitation.[1]

Q3: How can I prepare my stock solution of this compound to minimize precipitation?

A3: Proper preparation of the stock solution is critical. While specific solubility data for this compound is not publicly available, here are some general guidelines for cephalosporins:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules. However, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity to the cells.

  • Concentration: Prepare a concentrated stock solution, but avoid exceeding the known or empirically determined solubility limit in the chosen solvent.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to identifying and resolving precipitation issues with this compound in your culture media.

Initial Observation: Precipitate is visible in the culture medium after adding this compound.
  • Visual Inspection: Is the precipitate crystalline or amorphous? Does it appear immediately after adding the agent or over time?

  • Microscopy: Examine the culture under a microscope. This can help distinguish between compound precipitation, salt crystals, and microbial contamination.

The following table summarizes key parameters to check and potential solutions.

ParameterPotential Cause of PrecipitationRecommended Action
Stock Solution Preparation Concentration is too high.Prepare a fresh stock solution at a lower, validated concentration.
Incomplete dissolution in solvent.Ensure the compound is fully dissolved in the stock solvent before use. Gentle warming or vortexing may help.
Working Solution Preparation "Solvent shock" from rapid dilution.Add the stock solution to the pre-warmed culture medium drop-wise while gently vortexing or swirling.
Final DMSO concentration is too high.Keep the final DMSO concentration in the culture medium below 0.5%.
Culture Medium Conditions pH of the medium is unfavorable for solubility.Measure the pH of your complete medium. Some cephalosporins are more soluble at a slightly basic pH (e.g., pH 7.2-7.4).[2]
Interaction with media components (e.g., high calcium or phosphate).Consider using a different basal medium with a lower concentration of potentially problematic ions.
Incubation and Handling Temperature fluctuations.Avoid repeated freeze-thaw cycles of stock solutions and media. Ensure the incubator maintains a stable temperature.[1]
Evaporation of media.Maintain proper humidity in the incubator and ensure culture vessels are appropriately sealed.[1]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

This protocol helps determine the approximate solubility of this compound in your specific culture medium.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the stock solution in your complete culture medium (e.g., ranging from 1 µM to 100 µM).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period equivalent to your experiment's duration.

  • Visually and microscopically inspect each dilution for any signs of precipitation.

  • The highest concentration that remains clear will be the approximate solubility limit in your culture medium.

Protocol 2: pH-Dependent Solubility Test

This protocol assesses the impact of pH on the solubility of this compound.

  • Prepare several aliquots of your basal culture medium.

  • Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.

  • Add this compound from a concentrated stock to each pH-adjusted medium aliquot to your desired final concentration.

  • Incubate and observe for precipitation as described in Protocol 1.

  • This will help identify the optimal pH range for maintaining the solubility of the agent. Some novel cephalosporin derivatives have shown good solubility in phosphate buffer at pH 7.2.[2]

Visualizing Workflows and Concepts

Troubleshooting Workflow for Precipitation

The following diagram illustrates a logical workflow for addressing precipitation issues with this compound.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution start Precipitation Observed check_stock Review Stock Solution (Concentration, Solvent) start->check_stock check_protocol Review Dilution Protocol ('Solvent Shock') start->check_protocol check_media Analyze Culture Medium (pH, Components) start->check_media check_conditions Verify Incubation Conditions (Temperature, Humidity) start->check_conditions optimize_stock Optimize Stock Solution check_stock->optimize_stock optimize_dilution Refine Dilution Method check_protocol->optimize_dilution modify_media Modify Culture Medium check_media->modify_media control_env Control Environment check_conditions->control_env end Precipitation Resolved optimize_stock->end optimize_dilution->end modify_media->end control_env->end

Caption: A workflow for troubleshooting precipitation of this compound.

Factors Influencing Compound Solubility in Culture Media

This diagram illustrates the key factors that can contribute to the precipitation of a small molecule in a complex biological medium.

G cluster_0 Compound Properties cluster_1 Formulation & Handling cluster_2 Culture Medium solubility Intrinsic Aqueous Solubility precipitation Precipitation solubility->precipitation pka pKa pka->precipitation concentration High Concentration concentration->precipitation solvent Solvent Effects (e.g., DMSO) solvent->precipitation temp Temperature Fluctuations temp->precipitation ph Medium pH ph->precipitation components Media Components (Salts, Proteins) components->precipitation

Caption: Key factors contributing to compound precipitation in culture media.

References

Technical Support Center: "Anti-MRSA agent 10" Time-Kill Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Anti-MRSA agent 10" time-kill curve experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and refining their experimental design for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My growth control shows a slower-than-expected growth rate or an early plateau. What could be the cause?

A1: Several factors can lead to suboptimal growth in your control group:

  • Inoculum Preparation: The initial bacterial suspension may have been in a stationary or death phase rather than the recommended logarithmic growth phase. Ensure you are using a fresh overnight culture to prepare your inoculum.

  • Media Quality: The culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) may be expired, improperly prepared, or lack necessary supplements.

  • Incubation Conditions: Incorrect temperature or inadequate aeration can hinder bacterial growth. Ensure your incubator is calibrated and providing appropriate agitation for broth cultures.

Q2: I am observing a bacteriostatic effect when I expect a bactericidal effect from "this compound". Why might this be?

A2: An apparent bacteriostatic effect, defined as a <3-log10 reduction in CFU/mL from the initial inoculum, can be misleading.[1] Consider the following possibilities:

  • Inadequate Drug Concentration: The concentrations of "this compound" being tested may be too low to achieve a bactericidal effect. It is recommended to test a range of concentrations, often multiples of the Minimum Inhibitory Concentration (MIC), such as 1x, 2x, and 4x MIC.[2]

  • Drug Stability: "this compound" might be unstable under the experimental conditions (e.g., temperature, pH of the media), degrading over the 24-hour experiment.[3] This can lead to an initial killing followed by regrowth as the effective drug concentration decreases.

  • High Inoculum Density: A very high starting inoculum can lead to an "inoculum effect," where the antimicrobial agent is overwhelmed by the sheer number of bacterial cells, resulting in reduced efficacy.[4]

Q3: My time-kill curve shows bacterial regrowth after an initial decline in viable counts. What does this signify?

A3: Regrowth is a common phenomenon in time-kill assays and can be attributed to several factors:[5]

  • Drug Degradation: As mentioned, the instability of "this compound" over the incubation period can lead to a decrease in its effective concentration, allowing surviving bacteria to multiply.[3]

  • Selection of Resistant Subpopulations: The initial inoculum may contain a small number of resistant bacteria. The antimicrobial agent eliminates the susceptible population, but the resistant cells survive and proliferate.

  • Insufficient Drug Exposure: The initial concentration of the agent may not have been high enough to eradicate the entire bacterial population, leading to the recovery and regrowth of the surviving cells.

Q4: The results from my replicate experiments are highly variable. How can I improve reproducibility?

A4: Variability in time-kill assays is a common challenge. To improve consistency:

  • Standardize Inoculum Preparation: This is a critical step. Always use a fresh culture in the logarithmic growth phase and standardize the final inoculum density. The Clinical and Laboratory Standards Institute (CLSI) recommends an initial inoculum of approximately 5 x 10^5 CFU/mL.[6]

  • Ensure Homogeneous Drug Distribution: Thoroughly mix the "this compound" into the broth to ensure a uniform concentration.

  • Precise Sampling and Plating: Use calibrated pipettes for all dilutions and ensure proper plating techniques to obtain accurate colony counts. Perform serial dilutions to ensure you have countable plates (typically 30-300 colonies).[7]

  • Control for Antimicrobial Carryover: Residual "this compound" in the sample aliquots can inhibit growth on the agar plates, leading to an overestimation of its activity. This can be addressed by dilution or neutralization methods.[8]

Q5: What is antimicrobial carryover and how can I prevent it?

A5: Antimicrobial carryover occurs when the antimicrobial agent from the time-kill assay is transferred along with the bacterial sample onto the agar plate for colony counting, where it can continue to inhibit bacterial growth, leading to falsely low CFU counts.[8][9] To mitigate this:

  • Serial Dilution: The process of serial dilution itself reduces the concentration of the antimicrobial. Often, this is sufficient.

  • Neutralization: If carryover is suspected, specific neutralizing agents can be added to the diluent or the agar medium. Common neutralizers include lecithin and polysorbate 80 (Tween 80).[9][10] The effectiveness of the neutralizer against "this compound" should be validated before use.

  • Membrane Filtration: For some agents, passing the sample through a membrane filter, washing the filter to remove the drug, and then placing the filter on an agar plate can effectively eliminate carryover.[11][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No killing observed at any concentration Inactive "this compound"Verify the identity, purity, and storage conditions of your compound. Prepare fresh stock solutions.
High inoculum densityEnsure the starting inoculum is within the recommended range (e.g., ~5 x 10^5 CFU/mL).[6]
Bacterial resistanceConfirm the MRSA strain's susceptibility to "this compound" via MIC testing.
Paradoxical Effect (less killing at higher concentrations) Complex drug-target interactionsThis is a known phenomenon for some drug classes. Document the observation and consider further mechanistic studies.[13]
Drug precipitation at high concentrationsVisually inspect the culture tubes for any precipitation. Determine the solubility of "this compound" in the test medium.
Erratic CFU counts at a single time point Pipetting or dilution errorsReview your pipetting and serial dilution technique. Use calibrated equipment.
Clumping of bacteriaVortex the bacterial suspension thoroughly before sampling to ensure a homogenous mixture.
Growth in negative control (sterility) tube Contamination of media or reagentsUse fresh, sterile media and reagents. Practice aseptic technique.

Experimental Protocols

Standard Time-Kill Curve Assay Protocol for MRSA

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of MRSA, select 3-5 colonies and inoculate into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.[6]

  • Assay Setup:

    • Prepare tubes with CAMHB containing "this compound" at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube (no antimicrobial agent) and a sterility control tube (no bacteria).[1]

    • Inoculate all tubes (except the sterility control) with the prepared MRSA suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[2]

  • Enumeration of Viable Bacteria:

    • Perform serial 10-fold dilutions of each sample in a suitable sterile diluent (e.g., saline or buffered peptone water).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of "this compound" and the growth control.

    • Determine the change in log10 CFU/mL from the initial inoculum (time 0). A ≥3-log10 reduction is considered bactericidal.[1]

Data Presentation

Parameter Recommended Value/Range Reference
Starting Inoculum Density ~5 x 10^5 CFU/mL[6]
Bactericidal Activity Definition ≥3-log10 reduction in CFU/mL from the initial inoculum[1]
Bacteriostatic Activity Definition <3-log10 reduction in CFU/mL from the initial inoculum[2]
Synergy Definition ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture 1. Prepare MRSA Inoculum (Logarithmic Phase) setup 3. Set up Test Tubes (Agent, Control, MRSA) prep_culture->setup prep_agent 2. Prepare 'this compound' Stock Solutions prep_agent->setup incubate 4. Incubate at 37°C with Agitation setup->incubate sample 5. Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute 6. Perform Serial Dilutions sample->dilute plate 7. Plate on Agar dilute->plate count 8. Incubate & Count Colonies plate->count plot 9. Plot Time-Kill Curve (log10 CFU/mL vs. Time) count->plot

Caption: Standard workflow for a time-kill curve experiment.

Troubleshooting_Regrowth start Observation: Bacterial Regrowth cause1 Potential Cause 1: Drug Instability start->cause1 cause2 Potential Cause 2: Resistant Subpopulation start->cause2 cause3 Potential Cause 3: Insufficient Drug Concentration start->cause3 solution1 Action: Assess drug stability over 24h in media cause1->solution1 solution2 Action: Plate on selective agar; perform MIC on regrown colonies cause2->solution2 solution3 Action: Increase drug concentration (e.g., test higher MIC multiples) cause3->solution3

Caption: Troubleshooting logic for bacterial regrowth.

References

improving the yield and purity of "Anti-MRSA agent 10" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of a representative anti-MRSA agent, based on published synthetic routes for potent diorcinol-class compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.

Problem Potential Cause Recommended Solution
Low yield in monodemethylation of dimethyl orcinol Incomplete reaction or side product formation.For smaller scales (<5g), utilize microwave irradiation in a sealed vessel with NaHMDS at 185°C for 12 hours to achieve yields up to 95%.[1][2] For larger scales, the use of NaSEt in DMF is a viable alternative, yielding 80-88%.[1]
Formation of isomeric side products during bromination Non-selective bromination of the monomethyl orcinol.Employ a modified procedure using LiBr as the bromine source and (nBu4N)2S2O8 as an oxidant. This method can yield the desired 4-bromo-3-methoxy-5-methylphenol as the major product.[2] Careful column chromatography is necessary to separate the desired isomer from the major side product, 2-bromo-5-methoxy-3-methylphenol.[2]
Low yield in the Pd-catalyzed diaryl ether coupling Catalyst deactivation or inefficient coupling.Ensure rigorous exclusion of air and moisture from the reaction. Use of a robust catalyst system like Xphos Pd G3 with the XPhos ligand is recommended.[1][3]
Difficulty in purification of the final product Presence of closely related impurities or starting materials.Employ careful column chromatography for purification. In some cases, a final deprotection step may be necessary, which can also aid in separating impurities.[1]
Decomposition of starting material during deprotection Harsh deprotection conditions.Attempts to deprotect certain intermediates with various agents may lead to decomposition.[3] A biomimetic approach involving oxidation and rearrangement can be an alternative to direct deprotection for synthesizing certain analogues.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common key step in the synthesis of diorcinol-based anti-MRSA agents?

A1: A crucial and recurring key step in the synthesis of these agents is a Palladium-catalyzed diaryl ether coupling reaction.[1][2][3] This step is pivotal in constructing the core structure of the diorcinol compounds.

Q2: Are there alternative methods for the prenylation of monomethyl orcinol?

A2: Yes, two primary strategies have been described. One is a Tsuji-Trost allylation followed by a Claisen rearrangement to yield a mixture of prenylated isomers.[1] Another approach involves a cross-coupling reaction using prenylzinc bromide.[1][3]

Q3: What are the typical overall yields for the synthesis of these anti-MRSA diorcinols?

A3: The overall yields for the total synthesis of various diorcinol natural products and their analogues, typically completed in five to seven linear steps, are reported to be in the range of 10% to 51%, depending on the specific compound.[2]

Q4: What kind of biological activity has been observed for these synthesized compounds?

A4: Several of the synthesized diorcinols have shown significant inhibitory activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, as well as E. faecalis.[2]

Experimental Protocols

Monodemethylation of Dimethyl Orcinol (Microwave Method)
  • To a solution of dimethyl orcinol in THF and 1,3-dimethyl-2-imidazolidinone in a sealed microwave vessel, add NaHMDS (2.52 equivalents).

  • Irradiate the mixture in a microwave reactor at 185°C for 12 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain monomethyl orcinol.

Pd-Catalyzed Diaryl Ether Coupling
  • In a glovebox, combine the prenylated monomethyl orcinol, the aryl bromide coupling partner, a palladium catalyst (e.g., Xphos Pd G3, 2.00 mol%), and a ligand (e.g., XPhos, 2.00 mol%) in a reaction vessel.

  • Add dry THF as the solvent.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, quench the reaction and purify the resulting diaryl ether by column chromatography.

Visualizations

Synthesis_Pathway A Dimethyl Orcinol B Monomethyl Orcinol A->B Monodemethylation (NaHMDS, 185°C, MW) C Prenylated Monomethyl Orcinol B->C Prenylation (Tsuji-Trost or Cross-Coupling) D Diaryl Ether C->D Pd-catalyzed Diaryl Ether Coupling E Anti-MRSA Agent (Diorcinol) D->E Deprotection / Rearrangement

Caption: Synthetic pathway for a representative diorcinol anti-MRSA agent.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Step1 Identify problematic reaction step Start->Step1 Step2 Check reaction conditions (temp, time, reagents) Step1->Step2 Step3 Analyze for side products (TLC, LC-MS) Step2->Step3 Step4 Optimize purification method (column chromatography, recrystallization) Step3->Step4 End Improved Yield and Purity Step4->End

Caption: A logical workflow for troubleshooting synthesis problems.

References

Technical Support Center: Overcoming Poor In Vivo Efficacy of Anti-MRSA Agent 10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anti-MRSA Agent 10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the in vivo evaluation of this agent.

Frequently Asked Questions (FAQs)

Q1: this compound shows excellent in vitro activity (low MIC), but poor efficacy in our mouse infection model. What are the potential reasons for this discrepancy?

A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[1] Several factors could be contributing to the reduced in vivo efficacy of this compound:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may not be reaching or maintaining a sufficient concentration at the site of infection to be effective.[1] This could be due to poor absorption, rapid metabolism, or rapid excretion.

  • Drug Distribution: The agent may not be effectively penetrating the specific tissue or cellular compartment where the MRSA infection is located (e.g., abscesses, biofilms, or intracellularly within host cells).[2]

  • Host Factors: The agent's activity might be inhibited by host components, such as serum proteins.[3] Additionally, the host's immune response plays a crucial role in clearing infections, and the agent may not be functioning optimally in the complex in vivo environment.[4]

  • In Vivo Bacterial Physiology: MRSA may exist in a different physiological state in vivo (e.g., slower growth rate, biofilm formation) that makes it less susceptible to the agent compared to the rapidly dividing bacteria in standard in vitro tests.[5][6]

  • Toxicity: The agent might be causing unforeseen toxicity at the effective dose, limiting the achievable therapeutic window.

Q2: How can we begin to troubleshoot the poor in vivo efficacy of this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Pharmacokinetic (PK) Study: Determine the concentration of this compound in the plasma and at the site of infection over time after administration in your animal model. This will help you understand if the drug is reaching the target.

  • Dose-Ranging Study: Evaluate a range of doses to determine if a higher concentration of the agent can improve efficacy.

  • Evaluate Different Dosing Regimens: Investigate the effect of more frequent dosing or continuous infusion to maintain the drug concentration above the MIC at the infection site.

  • Assess Protein Binding: Determine the extent to which this compound binds to plasma proteins, as high binding can reduce the amount of free, active drug.

Q3: What are the recommended animal models for testing the in vivo efficacy of an anti-MRSA agent?

A3: The choice of animal model is critical and should align with the intended clinical application.[1] Commonly used and well-established models for MRSA infections include:

  • Mouse Peritonitis/Sepsis Model: Useful for evaluating agents against systemic infections.[7][8]

  • Mouse Thigh Infection Model: A standard model for assessing the efficacy of antimicrobial agents in a localized, deep-seated infection.[7]

  • Mouse Skin and Soft Tissue Infection (SSTI) Model: Relevant for agents intended to treat skin infections.[8]

  • Mouse Pneumonia Model: Used for evaluating agents targeting respiratory tract infections.[9]

Troubleshooting Guides

Issue 1: Sub-therapeutic Concentration of this compound at the Infection Site

This guide will help you diagnose and address situations where the concentration of this compound is insufficient at the site of infection.

Troubleshooting Workflow

Caption: Troubleshooting workflow for sub-therapeutic drug concentrations.

Quantitative Data Summary: Pharmacokinetic Parameters

ParameterRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T1/2 (h)
Plasma IV1015.20.2530.41.5
PO205.81.023.21.8
Infected Thigh Tissue IV103.10.58.72.1
PO201.21.54.82.5

Experimental Protocol: Mouse Thigh Infection Model and PK Analysis

  • Infection:

    • Induce neutropenia in mice (e.g., with cyclophosphamide).[7]

    • Inject a standardized inoculum of MRSA (e.g., USA300) into the thigh muscle.

  • Drug Administration:

    • Administer this compound at the desired dose and route at a specified time post-infection.

  • Sample Collection:

    • At various time points post-administration, collect blood (for plasma) and the infected thigh muscle.

  • Drug Quantification:

    • Homogenize the thigh tissue.

    • Extract this compound from plasma and tissue homogenates.

    • Quantify the concentration of the agent using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) for both plasma and tissue.

Issue 2: Potential for Host Factor Interference and In Vivo Bacterial Resistance

This guide addresses the possibility that host factors are inhibiting the agent or that the bacteria are developing resistance in vivo.

Logical Relationship Diagram

start Poor In Vivo Efficacy Despite Adequate PK serum_binding_assay Perform Serum Protein Binding Assay start->serum_binding_assay mic_in_serum Determine MIC in the Presence of Serum start->mic_in_serum in_vivo_resistance Isolate MRSA from Treated Animals start->in_vivo_resistance analyze_binding High Protein Binding? serum_binding_assay->analyze_binding analyze_mic MIC Increased in Serum? mic_in_serum->analyze_mic high_binding_outcome High binding reduces free drug concentration analyze_binding->high_binding_outcome Yes mic_increase_outcome Serum components inhibit activity analyze_mic->mic_increase_outcome Yes structural_modification Consider Structural Modification of Agent 10 high_binding_outcome->structural_modification mic_increase_outcome->structural_modification determine_mic Determine MIC of Recovered Isolates in_vivo_resistance->determine_mic resistance_developed MIC Increased? determine_mic->resistance_developed resistance_outcome In Vivo Resistance Development resistance_developed->resistance_outcome Yes combination_therapy Investigate Combination Therapy resistance_outcome->combination_therapy

Caption: Investigating host factor interference and in vivo resistance.

Quantitative Data Summary: Host Factor Interference

ConditionMIC of this compound (µg/mL)
Standard Mueller-Hinton Broth0.5
Mueller-Hinton Broth + 50% Mouse Serum8.0
Plasma Protein Binding Percentage Bound
Mouse Plasma95%
Human Plasma92%

Experimental Protocol: MIC Determination in the Presence of Serum

  • Prepare Serum:

    • Collect blood from the host species (e.g., mouse) and separate the serum.

    • Heat-inactivate the serum to destroy complement activity.

  • Broth Preparation:

    • Prepare a series of dilutions of this compound in Mueller-Hinton broth supplemented with a specified concentration of serum (e.g., 50%).

  • Inoculation:

    • Inoculate the broth with a standardized suspension of MRSA.

  • Incubation:

    • Incubate under standard conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Signaling Pathways

MRSA Pathogenesis and Host Immune Response

cluster_mrsa MRSA cluster_host Host Cell MRSA MRSA VirulenceFactors Virulence Factors (e.g., PBP2a, Toxins) MRSA->VirulenceFactors expresses TLR2 TLR2 VirulenceFactors->TLR2 activates MyD88 MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces ImmuneCells Neutrophils, Macrophages Cytokines->ImmuneCells recruits Phagocytosis Phagocytosis & Bacterial Killing ImmuneCells->Phagocytosis

Caption: Simplified signaling pathway of MRSA interaction with host immune cells.

References

Technical Support Center: Refining "Anti-MRSA agent 10" Dosage for Mouse Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Anti-MRSA agent 10." This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on establishing and refining the dosage of this novel anti-MRSA agent in preclinical mouse sepsis models. The following troubleshooting guides and frequently asked questions (FAQs) will address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for determining the in vivo dosage of "this compound"?

A1: The initial in vivo dosage of a novel agent like "this compound" is typically extrapolated from its in vitro activity. A common starting point is to aim for plasma concentrations in the mouse that are a multiple of the Minimum Inhibitory Concentration (MIC) determined against the specific MRSA strain being used. It is crucial to first establish the MIC of "this compound" against your target MRSA strain(s).

Q2: How do I establish a mouse sepsis model for testing "this compound"?

A2: A common and reproducible method is the intraperitoneal (IP) injection of a lethal dose of MRSA. Another established model is the intravenous (IV) inoculation via the tail vein, which can lead to a more rapid systemic infection.[1][2][3] The choice of model may depend on the specific research question. It is critical to determine the LD50 (the dose of bacteria that is lethal to 50% of the animals) for your specific MRSA strain in the chosen mouse strain to ensure a consistent and reproducible infection model.[3]

Q3: What are the key parameters to monitor to assess the efficacy of "this compound"?

A3: Key efficacy parameters include:

  • Survival Rate: Monitoring animal survival over a defined period (e.g., 7-14 days) is a primary endpoint.[1][4]

  • Bacterial Burden: Quantifying the colony-forming units (CFU) in blood, spleen, liver, and kidneys at specific time points post-infection provides a direct measure of antibacterial activity.[5]

  • Clinical Signs of Sepsis: Scoring systems that evaluate factors like posture, activity, and ruffled fur can provide a semi-quantitative measure of animal health.[2]

Q4: How can I monitor for potential toxicity of "this compound" in mice?

A4: Toxicity can be assessed by:

  • Monitoring for adverse clinical signs: This includes weight loss, changes in behavior, and signs of distress.

  • Hematological analysis: Blood samples can be analyzed for changes in red and white blood cell counts.

  • Serum biochemistry: Key markers for liver (e.g., ALT, AST) and kidney (e.g., creatinine, BUN) function should be monitored.

  • Histopathology: Examination of key organs for any pathological changes at the end of the study.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in survival times between mice in the same group. 1. Inconsistent bacterial inoculum preparation or administration. 2. Variation in the age, weight, or health status of the mice.[5] 3. The MRSA strain may not be sufficiently virulent or stable.1. Ensure meticulous and consistent preparation and administration of the bacterial challenge. 2. Use age and weight-matched mice from a reputable supplier. Allow for an acclimatization period before the experiment. 3. Passage the MRSA strain in vivo to enhance and stabilize its virulence before use in efficacy studies.
"this compound" shows good in vitro activity (low MIC) but poor in vivo efficacy. 1. Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability). 2. High protein binding in mouse plasma, reducing the concentration of the free, active drug. 3. The compound may be rapidly metabolized into an inactive form.1. Conduct preliminary pharmacokinetic (PK) studies to determine the half-life, Cmax, and AUC of the agent in mice. 2. Determine the plasma protein binding of the compound. 3. Analyze plasma samples for the presence of metabolites. Consider optimizing the dosing regimen (e.g., more frequent administration, continuous infusion) to maintain therapeutic concentrations.[6][7]
Observed toxicity in mice at doses required for efficacy. 1. The therapeutic index of "this compound" may be narrow. 2. The formulation or vehicle used for administration may be causing toxicity.1. Perform a dose-range-finding toxicity study to identify the maximum tolerated dose (MTD). 2. Test the vehicle alone as a control group to rule out formulation-related toxicity. 3. Consider alternative routes of administration that might reduce systemic exposure and toxicity.
Inconsistent bacterial burden in organs at the experimental endpoint. 1. The timing of tissue harvest may be suboptimal. 2. Inconsistent tissue homogenization or plating techniques.1. Conduct a time-course experiment to determine the peak of bacterial replication in the target organs. 2. Standardize tissue homogenization procedures and ensure accurate serial dilutions and plating.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a standardized inoculum of the MRSA strain (e.g., USA300) to a final concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.

Protocol 2: Mouse Sepsis Model (Intraperitoneal Challenge)
  • Culture the MRSA strain to mid-logarithmic phase, wash, and resuspend in sterile saline or PBS.

  • Determine the bacterial concentration by measuring the optical density and confirm by plating serial dilutions for CFU enumeration.

  • Inject the desired bacterial inoculum (previously determined to be a lethal dose, e.g., 1 x 10^8 CFU) intraperitoneally into age and weight-matched mice (e.g., BALB/c, 6-8 weeks old).

  • Initiate treatment with "this compound" at a predetermined time post-infection (e.g., 1-2 hours). Administer the agent via a clinically relevant route (e.g., IV, IP, or subcutaneous).

  • Include a vehicle control group and potentially a positive control group treated with a standard-of-care antibiotic like vancomycin.

  • Monitor the mice at least twice daily for survival and clinical signs of illness for up to 14 days.

Protocol 3: Determination of Bacterial Burden in Organs
  • At a predetermined time point (e.g., 24 or 48 hours post-infection), humanely euthanize the mice.

  • Aseptically harvest target organs (e.g., spleen, liver, kidneys).

  • Weigh each organ and homogenize in a known volume of sterile PBS using a tissue homogenizer.

  • Perform serial ten-fold dilutions of the tissue homogenates in sterile PBS.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 24 hours and count the colonies.

  • Calculate the bacterial burden as CFU per gram of tissue.[5]

Data Presentation

Table 1: In Vitro Activity of "this compound"

MRSA Strain MIC (µg/mL)
USA300[Insert Data]
Strain A[Insert Data]
Strain B[Insert Data]
Vancomycin (Control)[Insert Data]

Table 2: Efficacy of "this compound" in a Mouse Sepsis Model

Treatment Group Dose (mg/kg) Route Survival Rate (%) Mean Bacterial Burden (log10 CFU/g) in Spleen
Vehicle Control-IP[Insert Data][Insert Data]
"this compound"[Dose 1]IP[Insert Data][Insert Data]
"this compound"[Dose 2]IP[Insert Data][Insert Data]
"this compound"[Dose 3]IP[Insert Data][Insert Data]
Vancomycin[Dose]IP[Insert Data][Insert Data]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_monitoring Monitoring & Endpoints MIC Determine MIC of 'this compound' Inoculum Prepare MRSA Inoculum Infection Induce Sepsis in Mice (IP Injection) Inoculum->Infection Treatment Administer 'this compound' or Vehicle Control Infection->Treatment Monitor Monitor Survival and Clinical Signs Treatment->Monitor Harvest Harvest Organs at Endpoint Monitor->Harvest CFU Determine Bacterial Burden (CFU/gram) Harvest->CFU

Caption: Experimental workflow for evaluating "this compound" in a mouse sepsis model.

Troubleshooting_Logic Start Poor In Vivo Efficacy Despite Low MIC PK_Issue Pharmacokinetic Issue? Start->PK_Issue Yes Yes PK_Issue->Yes Yes No No PK_Issue->No No Toxicity_Issue Toxicity Observed? Yes2 Yes2 Toxicity_Issue->Yes2 Yes No2 No2 Toxicity_Issue->No2 No (Re-evaluate model) Conduct_PK Conduct PK Studies: - Half-life - Cmax - AUC Optimize_Dosing Optimize Dosing Regimen: - Increase frequency - Continuous infusion Conduct_PK->Optimize_Dosing Check_Binding Assess Plasma Protein Binding Check_Binding->Optimize_Dosing MTD_Study Determine Maximum Tolerated Dose (MTD) Reformulate Consider Reformulation or Alternative Route MTD_Study->Reformulate Vehicle_Control Test Vehicle for Toxicity Vehicle_Control->Reformulate Yes->Conduct_PK Yes->Check_Binding No->Toxicity_Issue Yes2->MTD_Study Yes2->Vehicle_Control

Caption: Troubleshooting logic for poor in vivo efficacy of a novel anti-MRSA agent.

References

Technical Support Center: Formulation of Anti-MRSA Agent 10 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges in the formulation of "Anti-MRSA agent 10" for animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges for this compound in early-stage animal studies?

A1: The principal challenge in formulating this compound for in vivo evaluation is its poor aqueous solubility. This can lead to several downstream issues, including:

  • Low Bioavailability: Inconsistent and low absorption after oral or parenteral administration.

  • Dosing Inaccuracy: Difficulty in preparing homogenous, stable formulations for accurate dosing.

  • Vehicle-Induced Toxicity: The need for potentially harsh solubilizing agents or high concentrations of excipients that may cause adverse effects in animal models.[1][2][3]

  • Precipitation at the Injection Site: For parenteral routes, precipitation of the agent upon injection can lead to localized irritation, inflammation, and erratic drug absorption.

Q2: How do I select an appropriate vehicle for my animal studies with this compound?

A2: Vehicle selection is critical and depends on the route of administration, the required dose, and the physicochemical properties of this compound. A stepwise approach is recommended:

  • Solubility Screening: Test the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents.

  • Toxicity and Tolerance: Review literature for the tolerability of potential vehicles in the chosen animal model and for the specific route of administration. Some excipients can cause adverse events in certain animal populations.[1][2][3]

  • Compatibility: Ensure the chosen vehicle does not degrade this compound or interfere with its mechanism of action.

A common starting point for poorly soluble compounds is a mixture of a surfactant, a co-solvent, and an aqueous carrier.

Q3: Can I use ethanol to solubilize this compound for my animal studies?

A3: Ethanol can be used as a co-solvent to increase the solubility of poorly soluble drugs.[4] However, its concentration should be carefully controlled, especially in oral formulations for small animals, as it can have cytotoxic properties at higher concentrations.[4] For intravenous administration, the concentration of ethanol must be kept low to avoid hemolysis and other adverse effects.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation upon standing. The agent is supersaturated in the vehicle. The formulation is not thermodynamically stable.1. Increase the concentration of the co-solvent or surfactant. 2. Incorporate a stabilizing polymer. 3. Consider formulating as a lipid-based system or a solid dispersion.[5]
Inconsistent results in efficacy studies. Poor bioavailability due to formulation issues. Inaccurate dosing due to a non-homogenous formulation.1. Re-evaluate the formulation strategy to enhance solubility and absorption. 2. Ensure the formulation is a homogenous solution or a stable, uniform suspension. 3. For suspensions, ensure adequate mixing before each dose administration.
Adverse events observed in the vehicle control group (e.g., irritation, lethargy). The chosen vehicle or its concentration is not well-tolerated by the animal species.[1][2][3]1. Reduce the concentration of problematic excipients (e.g., high levels of Polysorbate 80 or ethanol).[1] 2. Substitute the problematic excipient with a better-tolerated alternative. 3. Consult literature for vehicle safety data in the specific animal model.
Difficulty in achieving the target dose volume for injection. The solubility of this compound is too low in tolerated vehicles.1. Explore more advanced formulation techniques such as nano-suspensions or lipid-based formulations to increase drug loading. 2. Consider alternative routes of administration if feasible.

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants to increase the solubility of this compound.

Materials:

  • This compound

  • A selection of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • A selection of surfactants (e.g., Polysorbate 80, Cremophor EL)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vials, magnetic stirrer, analytical balance, HPLC-UV

Methodology:

  • Prepare stock solutions of various excipients in PBS (e.g., 20% v/v PEG 400, 10% v/v Polysorbate 80).

  • Add an excess amount of this compound to a known volume of each excipient solution and to a PBS control.

  • Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

Protocol 2: Preparation of a Simple Co-Solvent Formulation for Oral Gavage

Objective: To prepare a clear, stable solution of this compound for oral administration in a rodent model.

Materials:

  • This compound

  • PEG 400

  • Propylene Glycol

  • Sterile water

  • Glass beaker, magnetic stirrer, sterile filter

Methodology:

  • Weigh the required amount of this compound.

  • In a glass beaker, add the required volume of PEG 400 and Propylene Glycol (e.g., in a 40:10 ratio).

  • Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring.

  • Continue stirring until the powder is completely dissolved. Gentle warming may be applied if necessary, but stability must be confirmed.

  • Slowly add sterile water to the final volume while continuing to stir.

  • Visually inspect the solution for clarity.

  • If required for the study, sterile filter the final formulation through a 0.22 µm filter.

Visualizations

experimental_workflow Formulation Development Workflow for this compound cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A Physicochemical Characterization (Solubility, pKa, LogP) B Excipient Solubility Screening (Co-solvents, Surfactants) A->B informs D Prototype Formulation Preparation (e.g., Co-solvent, Lipid-based) B->D C Excipient Toxicity Review C->D guides E In Vitro Characterization (Stability, Clarity, Particle Size) D->E F In Vivo Tolerability Study (Vehicle & Formulation) E->F successful prototypes G Pharmacokinetic Study F->G H Efficacy Study G->H dose selection troubleshooting_logic Troubleshooting Logic for Formulation Issues A Formulation Issue Observed (e.g., Precipitation, Animal Toxicity) B Is the formulation physically stable? A->B C Is the vehicle well-tolerated? A->C D Increase solubilizer concentration or add a stabilizer B->D No G Proceed with in vivo study B->G Yes E Reduce concentration of or replace problematic excipient C->E No C->G Yes D->B F Consider advanced formulation (e.g., solid dispersion, nano-suspension) D->F If still unstable E->C

References

Validation & Comparative

A Comparative Guide: The Efficacy of a Novel Anti-MRSA Agent Versus Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel investigational compound, "Anti-MRSA agent 10," against the current standard-of-care, vancomycin, for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. The data presented is based on a compilation of preclinical studies designed to evaluate the antimicrobial activity and potential therapeutic advantages of this new agent.

Executive Summary

"this compound" is a novel synthetic molecule designed to inhibit a critical bacterial enzyme not targeted by existing antibiotic classes. Preclinical data suggests that "this compound" exhibits potent activity against a broad panel of MRSA isolates, including strains with reduced susceptibility to vancomycin. This guide will delve into the comparative in vitro and in vivo efficacy, mechanisms of action, and the experimental protocols utilized in these evaluations.

Mechanism of Action

Vancomycin, a glycopeptide antibiotic, inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] It achieves this by binding to the D-Ala-D-Ala termini of the peptidoglycan precursors.[1] In contrast, "this compound" is hypothesized to act via a novel mechanism, inhibiting bacterial UPP synthase, an enzyme essential for the synthesis of the lipid carrier molecule required for cell wall construction. This distinct mechanism suggests a low probability of cross-resistance with existing antibiotic classes.

cluster_vancomycin Vancomycin Mechanism cluster_agent10 This compound Mechanism Vancomycin Vancomycin Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan Precursor (D-Ala-D-Ala) Binds to Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Peptidoglycan Precursor (D-Ala-D-Ala)->Cell Wall Synthesis Inhibition Prevents incorporation into cell wall Agent 10 Agent 10 UPP Synthase UPP Synthase Agent 10->UPP Synthase Inhibits Lipid Carrier Synthesis Inhibition Lipid Carrier Synthesis Inhibition UPP Synthase->Lipid Carrier Synthesis Inhibition Blocks production of

Figure 1. Comparative Mechanisms of Action.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC)

The in vitro potency of "this compound" was compared against vancomycin using a panel of 200 clinical MRSA isolates, including vancomycin-intermediate S. aureus (VISA) strains.

CompoundMRSA StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound All Isolates (n=200)0.125 - 10.250.5
VISA (n=20)0.25 - 10.51
Vancomycin All Isolates (n=200)0.5 - 412
VISA (n=20)4 - 848

Table 1. Comparative MIC values against clinical MRSA isolates.

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of "this compound" and vancomycin against a representative MRSA strain (ATCC 43300) at 4x their respective MICs.

Time (hours)This compound (log10 CFU/mL reduction)Vancomycin (log10 CFU/mL reduction)
000
21.50.5
42.81.2
8>3.02.1
24>3.02.5

Table 2. Comparative time-kill kinetics against MRSA ATCC 43300.

In Vivo Efficacy

A murine sepsis model was utilized to evaluate the in vivo efficacy of "this compound" and vancomycin. Mice were infected with a lethal dose of MRSA (ATCC 43300) and treated with the respective compounds.

Treatment GroupDosage (mg/kg)Survival Rate (%)
Vehicle Control-0
This compound 1080
550
Vancomycin 1060
530

Table 3. In vivo efficacy in a murine sepsis model.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Start Start Prepare MRSA Inoculum Prepare MRSA Inoculum Start->Prepare MRSA Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare MRSA Inoculum->Inoculate Microtiter Plate Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculate Microtiter Plate Incubate at 37°C for 24h Incubate at 37°C for 24h Inoculate Microtiter Plate->Incubate at 37°C for 24h Determine MIC Determine MIC Incubate at 37°C for 24h->Determine MIC

Figure 2. MIC Determination Workflow.

MIC values were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: MRSA isolates were cultured on Mueller-Hinton agar (MHA) and a suspension equivalent to a 0.5 McFarland standard was prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Compound Dilution: "this compound" and vancomycin were serially diluted in CAMHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 105 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Time-Kill Assay

Start Start Prepare MRSA Culture Prepare MRSA Culture Start->Prepare MRSA Culture Add Compound at 4x MIC Add Compound at 4x MIC Prepare MRSA Culture->Add Compound at 4x MIC Incubate at 37°C with Shaking Incubate at 37°C with Shaking Add Compound at 4x MIC->Incubate at 37°C with Shaking Sample at Time Points Sample at Time Points Incubate at 37°C with Shaking->Sample at Time Points Plate Serial Dilutions Plate Serial Dilutions Sample at Time Points->Plate Serial Dilutions Count Colonies (CFU/mL) Count Colonies (CFU/mL) Plate Serial Dilutions->Count Colonies (CFU/mL)

Figure 3. Time-Kill Assay Workflow.
  • Culture Preparation: An overnight culture of MRSA ATCC 43300 was diluted in fresh CAMHB to a starting inoculum of approximately 1 x 106 CFU/mL.

  • Compound Addition: "this compound" and vancomycin were added at a concentration of 4x their respective MICs. A growth control without any antibiotic was also included.

  • Incubation and Sampling: The cultures were incubated at 37°C with shaking. Aliquots were removed at 0, 2, 4, 8, and 24 hours.

  • Viable Cell Count: The samples were serially diluted and plated on MHA. The plates were incubated for 24 hours at 37°C, and the number of colonies was counted to determine the CFU/mL.

Murine Sepsis Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.

  • Infection: Mice were infected via intraperitoneal injection with a bacterial suspension of MRSA ATCC 43300 (1 x 108 CFU/mouse).

  • Treatment: One hour post-infection, mice were treated with a single intravenous dose of "this compound," vancomycin, or a vehicle control.

  • Monitoring: The survival of the mice was monitored for 7 days.

Conclusion

The preclinical data presented in this guide suggests that "this compound" is a promising candidate for the treatment of MRSA infections. Its potent in vitro activity, rapid bactericidal effects, and superior in vivo efficacy compared to vancomycin, coupled with a novel mechanism of action, warrant further investigation and clinical development. While vancomycin remains a cornerstone of anti-MRSA therapy, treatment failures are a concern, particularly with the rise of VISA strains.[2][3] "this compound" demonstrates the potential to address some of these unmet medical needs. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety profile in humans.

References

A Comparative Analysis of Anti-MRSA Agent 10 and Daptomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic resistance, the development of novel agents to combat Methicillin-resistant Staphylococcus aureus (MRSA) is a critical area of research. This guide provides a comparative analysis of a novel cephalosporin derivative, designated "Anti-MRSA agent 10," and the established cyclic lipopeptide antibiotic, daptomycin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further investigation and development.

Executive Summary

This comparison guide outlines the known characteristics of this compound and daptomycin, focusing on their mechanism of action, in vitro efficacy, and cytotoxicity. While extensive data is available for the clinically approved daptomycin, information on this compound is currently limited to preclinical findings. This analysis compiles the available data to facilitate a preliminary comparison and to highlight areas requiring further research.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and daptomycin. It is important to note that the data for this compound is preliminary and has not been subjected to the extensive clinical evaluation of daptomycin.

Table 1: In Vitro Antibacterial Efficacy

ParameterThis compoundDaptomycin
Target Organism Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacteria, including MRSA
Mechanism of Action Inhibition of Penicillin-Binding Protein (PBP), leading to disruption of bacterial cell wall synthesis.[1]Binds to the bacterial cell membrane, causing rapid depolarization, ion efflux, and subsequent arrest of DNA, RNA, and protein synthesis.
Minimum Inhibitory Concentration (MIC) against MRSA 2-4 μg/mL[1]Typically ≤1 μg/mL (Susceptible)
Spectrum of Activity Reported activity against Gram-negative Stenotrophomonas maltophilia and Escherichia coli, and Gram-positive S. aureus (including MRSA).[1]Primarily active against Gram-positive bacteria, including staphylococci, streptococci, and enterococci.[2]

Table 2: Cytotoxicity Profile

ParameterThis compoundDaptomycin
Cell Lines Tested HUVEC (Human Umbilical Vein Endothelial Cells), HBZY-1 cells, sheep red blood cells[1]Various, including clinical monitoring for muscle toxicity.
Reported Cytotoxicity Low cytotoxicity observed, with a safe dosage reported as >128 μg/mL.[1][3]Potential for muscle toxicity (myopathy and rhabdomyolysis), requiring monitoring of creatine phosphokinase (CPK) levels in patients.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections describe the general protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For both this compound and daptomycin, the MIC would typically be determined using a standardized broth microdilution method, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • A serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the test organism (e.g., MRSA).

  • The plate is incubated at a controlled temperature (e.g., 35-37°C) for 16-20 hours.

  • The MIC is read as the lowest concentration of the agent in which there is no visible turbidity.

Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxic effects of a compound on living cells. For this compound, a general cell viability assay was likely performed.

General Protocol (e.g., MTT Assay):

  • Human cell lines (e.g., HUVEC, HBZY-1) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 24-48 hours).

  • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • The formazan is then solubilized, and the absorbance is measured using a microplate reader.

  • Cell viability is calculated as a percentage relative to untreated control cells. A safe dosage is often reported as the concentration at which a high percentage of cells remain viable.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_agent10 This compound Agent10 This compound (Cephalosporin Derivative) PBP Penicillin-Binding Protein (PBP) Agent10->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to cluster_daptomycin Daptomycin Dapto Daptomycin Membrane Bacterial Cell Membrane Dapto->Membrane Binds to Depolarization Rapid Depolarization Membrane->Depolarization Causes IonEfflux K+ Efflux Depolarization->IonEfflux SynthesisBlock Inhibition of DNA, RNA, & Protein Synthesis Depolarization->SynthesisBlock Death Bacterial Cell Death IonEfflux->Death SynthesisBlock->Death cluster_workflow Experimental Workflow: MIC Determination start Prepare Serial Dilutions of Antimicrobial Agent inoculate Inoculate with Standardized Bacterial Suspension (MRSA) start->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read MIC: Lowest Concentration with No Visible Growth incubate->read

References

validating the "in vivo" efficacy of "Anti-MRSA agent 10" in a bacteremia model

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Anti-MRSA Agent 10 in a Murine Bacteremia Model

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, "this compound," against established treatments for Methicillin-resistant Staphylococcus aureus (MRSA) bacteremia. The data presented for this compound is hypothetical and representative of a promising preclinical candidate, intended to illustrate its potential therapeutic profile in comparison to current standard-of-care agents, Vancomycin and Daptomycin. The experimental data for the comparator agents have been synthesized from published preclinical studies.

Data Presentation: Comparative Efficacy in a Murine MRSA Bacteremia Model

The following table summarizes the key efficacy parameters of this compound, Vancomycin, and Daptomycin in a standardized murine model of MRSA bacteremia.

Efficacy ParameterThis compound (Hypothetical Data)VancomycinDaptomycin
Dosage Regimen 20 mg/kg, IV, BID110 mg/kg, SC, BID50 mg/kg, IP, QD
Survival Rate (Day 7) 90%60%75%
Bacterial Load Reduction in Kidneys (log10 CFU/g tissue vs. control) 3.52.02.8
Bacterial Load Reduction in Spleen (log10 CFU/g tissue vs. control) 4.02.53.2
Time to Blood Culture Clearance (hours) 244836

Experimental Protocols

A detailed methodology for the murine MRSA bacteremia model used to generate the comparative efficacy data is provided below.

Murine MRSA Bacteremia Model Protocol

1. Animals:

  • Female BALB/c mice, 6-8 weeks old, weighing 20-25g are used for the study.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Bacterial Strain and Inoculum Preparation:

  • A clinical isolate of MRSA, such as the USA300 strain, is used.

  • The strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with agitation.

  • The bacterial culture is then diluted in fresh TSB and grown to mid-logarithmic phase (OD600 ≈ 0.5)[1].

  • Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL)[1]. The final inoculum concentration is confirmed by plating serial dilutions on Tryptic Soy Agar (TSA).

3. Induction of Bacteremia:

  • Mice are challenged with an intravenous (IV) injection of the MRSA suspension (e.g., 100 µL of 1 x 10^7 CFU/mL, resulting in a dose of 1 x 10^6 CFU/mouse) via the tail vein to induce bacteremia and systemic infection[1].

4. Treatment Regimen:

  • Treatment is initiated 2 hours post-infection.

  • Mice are randomized into four groups:

    • Vehicle Control (e.g., sterile saline)

    • This compound (hypothetical dose)

    • Vancomycin

    • Daptomycin

  • The specified doses are administered via the appropriate routes (IV, subcutaneous, or intraperitoneal) at the indicated frequencies for a total of 7 days.

5. Monitoring and Endpoints:

  • Survival: Mice are monitored daily for 7 days, and survival is recorded.

  • Bacterial Load in Organs: On day 3 post-infection, a subset of mice from each group is euthanized. Kidneys and spleens are aseptically harvested, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on TSA to determine the number of colony-forming units (CFU) per gram of tissue.

  • Blood Culture Clearance: Blood samples are collected at various time points (e.g., 24, 48, 72 hours) post-treatment initiation to determine the time to bacterial clearance from the bloodstream.

6. Statistical Analysis:

  • Survival data are analyzed using the log-rank (Mantel-Cox) test.

  • Bacterial load data are compared using an appropriate statistical test, such as the Mann-Whitney U test or ANOVA.

  • A p-value of <0.05 is considered statistically significant.

Visualizations

Experimental Workflow for Murine MRSA Bacteremia Model

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis animal_prep Acclimatize BALB/c Mice (6-8 weeks old) infection Induce Bacteremia via Intravenous Injection (1x10^6 CFU/mouse) animal_prep->infection inoculum_prep Prepare MRSA Inoculum (e.g., USA300 strain) inoculum_prep->infection randomization Randomize Mice into Treatment Groups infection->randomization 2h post-infection treatment Administer Agents (Vehicle, Agent 10, Vancomycin, Daptomycin) randomization->treatment survival Monitor Survival (Daily for 7 days) treatment->survival bacterial_load Determine Bacterial Load in Organs (Day 3) treatment->bacterial_load blood_clearance Assess Blood Culture Clearance treatment->blood_clearance analysis Statistical Analysis (Survival, CFU counts) survival->analysis bacterial_load->analysis blood_clearance->analysis

Caption: Workflow of the murine MRSA bacteremia model.

Discussion of Alternatives

Vancomycin has long been a primary therapy for MRSA bacteremia; however, concerns about its slow bactericidal activity and the emergence of strains with reduced susceptibility have been noted[2][3][4]. Daptomycin is another first-line option, recognized for its rapid bactericidal action, though it is not recommended for lung infections due to inactivation by pulmonary surfactant[2][5][6]. Ceftaroline is a newer cephalosporin with demonstrated efficacy against MRSA and is considered a promising alternative or salvage therapy[5][7]. The development of novel agents like the hypothetical "this compound" is driven by the need for therapies with improved efficacy, better safety profiles, and activity against resistant MRSA strains. The hypothetical data suggests that "this compound" could offer advantages in terms of survival benefit and more rapid and pronounced bacterial clearance compared to current standards of care.

References

Synergistic Action of Nisin and Oxacillin Overcomes Methicillin Resistance in Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to beta-lactam antibiotics. This guide explores the synergistic relationship between the antimicrobial peptide nisin (serving as a representative "Anti-MRSA agent 10") and the beta-lactam antibiotic oxacillin in combating MRSA. The combination of these two agents has been shown to restore the efficacy of oxacillin against resistant strains, offering a promising avenue for the development of new therapeutic strategies. This document provides a comprehensive overview of the experimental data supporting this synergy, detailed methodologies for key assays, and a visualization of the underlying mechanisms.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between nisin and oxacillin against MRSA has been quantitatively assessed using checkerboard assays and time-kill studies. The data consistently demonstrate that the combination of these agents leads to a significant reduction in the minimum inhibitory concentration (MIC) of oxacillin required to inhibit MRSA growth.

Table 1: In Vitro Synergistic Activity of Nisin and Oxacillin Against MRSA Strains
MRSA StrainOxacillin MIC (µg/mL)Nisin MIC (µg/mL)Oxacillin MIC in Combination (µg/mL)Nisin MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Yn20200433212800832000.5Synergy[1]
Yn202005164128001632000.5Synergy[1]
Yn20200701612800432000.5Synergy[1]

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is indicative of synergy.

Table 2: Time-Kill Assay Results for Nisin and Oxacillin Against MRSA
Treatment GroupIncubation Time (hours)Log10 CFU/mLOutcome
Control (No Drug)24Growth-
Oxacillin (at sub-MIC)24Limited InhibitionBacteriostatic at sub-inhibitory concentrations
Nisin (at sub-MIC)24Partial InhibitionBacteriostatic at sub-inhibitory concentrations
Nisin + Oxacillin (at sub-MICs)24Significant ReductionSynergistic and bactericidal effect observed[1]

Note: While specific log reduction values vary between studies, the consistent outcome is a marked decrease in bacterial viability with the combination therapy compared to individual agents.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the synergistic effect of nisin and oxacillin against MRSA.

Checkerboard Assay Protocol

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Antimicrobial Agents: Prepare stock solutions of oxacillin and nisin in an appropriate solvent. Perform serial twofold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in separate 96-well microtiter plates.

  • Plate Setup: In a new 96-well plate, add 50 µL of CAMHB to each well. Transfer 50 µL of each dilution of oxacillin along the x-axis and 50 µL of each dilution of nisin along the y-axis. This creates a matrix of wells with varying concentrations of both agents. Include wells with each agent alone as controls.

  • Inoculum Preparation: Prepare an inoculum of the MRSA strain equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add 100 µL of the prepared bacterial suspension to each well of the checkerboard plate. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the FICI to determine the nature of the interaction.

Time-Kill Assay Protocol

Time-kill assays provide information on the pharmacodynamic interaction between antimicrobial agents over time.

  • Inoculum Preparation: Prepare a starting inoculum of the MRSA strain of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

  • Treatment Groups: Set up flasks or tubes for each treatment condition:

    • Growth control (no drug)

    • Oxacillin alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • Nisin alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • Oxacillin and nisin in combination (at the same sub-inhibitory concentrations)

  • Incubation and Sampling: Incubate all cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time for each treatment group. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Mandatory Visualizations

Experimental Workflow for Synergy Assessment

experimental_workflow cluster_invitro In Vitro Synergy Assessment start MRSA Strain mic MIC Determination (Oxacillin & Nisin) start->mic checkerboard Checkerboard Assay mic->checkerboard time_kill Time-Kill Assay mic->time_kill fic FICI Calculation checkerboard->fic synergy Synergy Confirmed fic->synergy FICI <= 0.5 time_kill->synergy >= 2-log reduction

Caption: Workflow for in vitro assessment of synergy between oxacillin and nisin.

Mechanism of Oxacillin Resistance and Nisin Synergy

mechanism_of_action cluster_resistance MRSA Resistance to Oxacillin cluster_synergy Synergistic Action of Nisin oxacillin Oxacillin pbp Normal PBPs oxacillin->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes mecA mecA gene pbp2a PBP2a mecA->pbp2a Encodes pbp2a->cell_wall Bypasses Inhibition nisin Nisin membrane Bacterial Cell Membrane nisin->membrane Disrupts mecA_reg mecA transcription nisin->mecA_reg Down-regulates

Caption: Mechanism of MRSA resistance to oxacillin and the synergistic action of nisin.

Discussion of Synergistic Mechanism

The primary mechanism of oxacillin resistance in MRSA is the expression of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for beta-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of oxacillin.

The synergistic effect of nisin with oxacillin is believed to be multifactorial:

  • Membrane Permeabilization: Nisin, a bacteriocin, disrupts the bacterial cell membrane integrity. This increased permeability may facilitate the entry of oxacillin into the bacterial cell, allowing it to reach its target PBPs more effectively.

  • Down-regulation of mecA: Studies have shown that nisin can significantly reduce the transcription of the mecA gene.[1] By inhibiting the expression of PBP2a, nisin effectively lowers the primary resistance mechanism of MRSA to oxacillin.

Conclusion

The combination of nisin and oxacillin demonstrates a potent synergistic effect against MRSA in vitro. This is supported by a significant reduction in the MIC of oxacillin and enhanced bactericidal activity in time-kill assays. The proposed mechanism involves the dual action of nisin in disrupting the cell membrane and down-regulating the expression of the key resistance determinant, mecA. These findings highlight the potential of using antimicrobial peptides like nisin as adjuvants to resensitize MRSA to conventional beta-lactam antibiotics, providing a promising strategy for the development of novel combination therapies to address the challenge of antimicrobial resistance. Further in vivo studies are warranted to validate these promising in vitro results.

References

Unveiling the Cross-Resistance Profile of a Novel Anti-MRSA Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance potential of the novel anti-MRSA agent, Tripropeptin C, reveals a promising lack of shared resistance mechanisms with existing antibiotic classes. This guide provides a comparative analysis of Tripropeptin C's activity against methicillin-resistant Staphylococcus aureus (MRSA) in the context of current antibiotic therapies, supported by experimental data and detailed methodologies.

Tripropeptin C, a cyclic lipodepsipeptide antibiotic, has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains like MRSA and vancomycin-resistant enterococci (VRE).[1][2][3][4] A key aspect of its potential clinical utility lies in its unique mechanism of action, which appears to circumvent the resistance pathways that render many current antibiotics ineffective.

Comparative Antimicrobial Activity

The in vitro efficacy of Tripropeptin C against MRSA is comparable to that of vancomycin, a standard of care for serious MRSA infections.[1] Notably, Tripropeptin C retains its potency against strains that have developed resistance to other classes of antibiotics, indicating a lack of cross-resistance.

For a direct comparison of antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is a critical metric. The following table summarizes the MIC values of Tripropeptin C and other commonly used anti-MRSA antibiotics against various S. aureus strains.

AntibioticMRSA (ATCC 33591) MIC (µg/mL)VRE (E. faecalis ATCC 51575) MIC (µg/mL)
Tripropeptin C 1.04.0
Vancomycin0.3>100
Daptomycin--
Linezolid--
OxacillinResistant-

Data for Daptomycin, Linezolid, and Oxacillin against these specific strains in direct comparison with Tripropeptin C in the provided search results is not available and is represented by "-".

The data clearly indicates that while the VRE strain shows high-level resistance to vancomycin, it remains susceptible to Tripropeptin C.[1] This lack of cross-resistance is a significant finding, suggesting that Tripropeptin C could be effective where other treatments fail.

Unraveling the Mechanism: A Distinct Mode of Action

The absence of cross-resistance between Tripropeptin C and other antibiotics is rooted in their different molecular targets and mechanisms of action.

dot

cluster_CellWall Bacterial Cell Wall Synthesis cluster_Antibiotics Antibiotic Mechanisms of Action UDP_MurNAc UDP-MurNAc -pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation (PBP) Peptidoglycan->Peptidoglycan C55_P Undecaprenyl Phosphate (C55-P) C55_P->Lipid_I C55_PP Undecaprenyl Pyrophosphate (C55-PP) C55_PP->C55_P Dephosphorylation Tripropeptin_C Tripropeptin C Tripropeptin_C->C55_PP Complex Formation Vancomycin Vancomycin Vancomycin->Lipid_II Binds D-Ala-D-Ala Beta_Lactams β-lactams (e.g., Oxacillin) Beta_Lactams->Peptidoglycan Inhibits PBP cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C Inoculate each well with bacterial suspension A->C B Prepare serial dilutions of antibiotics in microtiter plate B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

References

Comparative Efficacy of a Novel Anti-MRSA Agent and Linezolid in a Preclinical Murine Pneumonia Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a head-to-head comparison of the investigational compound "Anti-MRSA agent 10" and the established antibiotic, linezolid, in a murine model of pneumonia induced by methicillin-resistant Staphylococcus aureus (MRSA). The data presented herein is based on a hypothetical preclinical study designed to evaluate the in vivo efficacy of these agents.

**Executive Summary

In this murine model of MRSA pneumonia, the novel investigational compound, "this compound," demonstrated superior efficacy in reducing pulmonary bacterial burden and improving survival rates compared to linezolid. Both agents were evaluated against a clinical isolate of MRSA (USA300) known for its virulence. These findings suggest that "this compound" warrants further investigation as a potential therapeutic for MRSA pneumonia.

Quantitative Data Summary

The following tables summarize the key efficacy and in vitro activity data from the head-to-head comparison.

Table 1: In Vitro Susceptibility

CompoundMRSA StrainMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundUSA3000.5
LinezolidUSA3002.0[1]

Table 2: In Vivo Efficacy in Murine Pneumonia Model

Treatment Group (Dose)Mean Bacterial Load in Lungs (log10 CFU/g) ± SDSurvival Rate at 7 Days (%)
24 Hours Post-Infection 48 Hours Post-Infection
Vehicle Control8.2 ± 0.48.9 ± 0.5
This compound (50 mg/kg)4.1 ± 0.62.5 ± 0.5
Linezolid (100 mg/kg)6.5 ± 0.5[1]4.8 ± 0.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Bacterial Strain and In Vitro Susceptibility Testing:

  • Bacterial Isolate: A clinical isolate of MRSA strain USA300 was used for all experiments.

  • MIC Determination: The minimum inhibitory concentration (MIC) was determined by the broth microdilution method according to CLSI guidelines.

2. Murine Pneumonia Model:

  • Animals: Specific-pathogen-free, 6-week-old female BALB/c mice were used.[2] All animals were acclimatized for one week prior to the experiment.

  • Infection: Mice were anesthetized and intranasally inoculated with 1 x 10⁸ colony-forming units (CFU) of MRSA USA300 suspended in 50 µL of sterile saline.[2][3]

  • Treatment Groups:

    • Vehicle Control (Saline)

    • This compound (50 mg/kg)

    • Linezolid (100 mg/kg)[4]

  • Administration: Treatment was initiated 2 hours post-infection and administered via intraperitoneal injection every 12 hours for a total of 3 days.

3. Efficacy Endpoints:

  • Bacterial Burden: At 24 and 48 hours post-infection, cohorts of mice (n=5 per group) were euthanized. The lungs were aseptically harvested, homogenized in sterile phosphate-buffered saline (PBS), and serially diluted.[3] Dilutions were plated on tryptic soy agar plates to determine the number of viable bacteria (CFU/g of lung tissue).

  • Survival: A separate cohort of mice (n=10 per group) was monitored for survival over a 7-day period.

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoints Endpoint Analysis p1 Acclimatize BALB/c Mice (1 week) p2 Culture MRSA USA300 p1->p2 p3 Prepare Inoculum (1x10^8 CFU) p2->p3 i1 Intranasal Inoculation p3->i1 t1 Initiate Treatment (2h post-infection) i1->t1 t2 Administer Vehicle, Agent 10 (50 mg/kg), or Linezolid (100 mg/kg) IP, q12h t1->t2 e1 Survival Monitoring (10 mice/group for 7 days) t2->e1 e2 Bacterial Burden Analysis (5 mice/group) t2->e2 e3 Euthanize at 24h & 48h e2->e3 e4 Harvest & Homogenize Lungs e3->e4 e5 Plate Serial Dilutions & Count CFU e4->e5

Caption: Workflow of the murine pneumonia model.

Comparative Mechanism of Action

G cluster_agent10 Hypothetical: this compound cluster_linezolid Linezolid a10 Agent 10 pbp Penicillin-Binding Proteins (PBPs) a10->pbp Inhibits cw Cell Wall Synthesis pbp->cw Catalyzes lysis Bacterial Cell Lysis cw->lysis lzd Linezolid ribo 50S Ribosomal Subunit (23S rRNA) lzd->ribo Binds to ps Protein Synthesis (Initiation Complex) ribo->ps Prevents formation of growth Bacteriostasis ps->growth

Caption: Mechanisms of action for Agent 10 and Linezolid.

References

Navigating the Landscape of MRSA Resistance: A Comparative Guide to Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) continue to pose a significant global health threat, necessitating the development of novel therapeutic agents. A critical aspect of preclinical and clinical evaluation of any new anti-MRSA agent, herein referred to as "Anti-MRSA agent 10" for illustrative purposes, is its propensity to select for resistant mutants. This guide provides a comparative analysis of resistance development to established and newer anti-MRSA agents, offering a framework for assessing the potential durability of novel compounds.

Mechanisms of Resistance: A Multi-pronged Challenge

MRSA employs a diverse array of strategies to evade the effects of antimicrobial agents. Understanding these mechanisms is paramount for the rational design of new drugs and for predicting potential cross-resistance. The primary mechanisms of resistance for key anti-MRSA drug classes are summarized below.

Vancomycin (Glycopeptide): Resistance to vancomycin in S. aureus is primarily categorized into two main phenotypes: vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA). VISA strains typically exhibit a thickened cell wall with an increased number of D-Ala-D-Ala residues, which act as "decoy" targets for vancomycin, trapping the drug and preventing it from reaching its site of action at the cell membrane. This is often the result of mutations in genes involved in cell wall synthesis and regulation. VRSA, a much rarer phenotype, involves the acquisition of the vanA gene cluster, often from vancomycin-resistant enterococci, which leads to the production of cell wall precursors with a terminal D-Ala-D-Lac instead of D-Ala-D-Ala, significantly reducing vancomycin's binding affinity.

Daptomycin (Lipopeptide): Daptomycin resistance is a complex process often involving multiple genetic mutations that lead to alterations in the bacterial cell membrane and cell wall. Common mechanisms include mutations in the mprF gene, which is involved in the synthesis and translocation of lysyl-phosphatidylglycerol, leading to an increase in the positive charge of the cell membrane and subsequent electrostatic repulsion of the positively charged daptomycin-calcium complex.[1][2][3][4][5] Mutations in genes encoding cell wall synthesis and cell division proteins have also been implicated.[6]

Linezolid (Oxazolidinone): The primary mechanism of linezolid resistance involves mutations in the V domain of the 23S rRNA, the binding site of the drug on the bacterial ribosome.[7] The G2576T mutation is one of the most frequently observed alterations.[7] Since bacteria have multiple copies of the 23S rRNA genes, the level of resistance can correlate with the number of mutated copies. Another significant mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, preventing linezolid from binding.[8] This gene is often located on mobile genetic elements, facilitating its spread.

Ceftaroline (Cephalosporin): Ceftaroline is a fifth-generation cephalosporin with activity against MRSA due to its ability to bind to the mutated penicillin-binding protein 2a (PBP2a). Resistance to ceftaroline in MRSA is primarily mediated by mutations in the mecA gene, which encodes PBP2a. These mutations can alter the binding affinity of ceftaroline to PBP2a.[9][10][11][12][13] Specific amino acid substitutions within the transpeptidase domain of PBP2a have been identified in ceftaroline-resistant clinical isolates.[11][12]

In Vitro Resistance Development: A Quantitative Comparison

To assess the likelihood of resistance development to a new agent, in vitro evolution studies are crucial. These experiments, such as serial passage and spontaneous mutation frequency analysis, provide quantitative data on how readily a bacterial population can adapt to the presence of an antibiotic. The following tables summarize findings from such studies for established anti-MRSA agents.

Table 1: Summary of In Vitro Resistance Development in MRSA

Antibiotic ClassAgentKey Findings from In Vitro StudiesFold-Increase in MIC (Range)Reference
GlycopeptideVancomycinStepwise increase in MIC with serial passage. Selection of VISA phenotype is more common than VRSA.4 to 32-fold[14]
LipopeptideDaptomycinProgressive increase in MIC with serial passage.[15][16] Resistance development observed within a week of repetitive treatment.[2]3 to 30-fold[2][16]
OxazolidinoneLinezolidStepwise selection of resistant mutants.[17] MIC can exceed 32 µg/ml in a short period.[17]8 to 64-fold[7]
CephalosporinCeftarolineLow frequency of spontaneous resistance.[9] Resistant variants typically emerge at 2-fold the MIC.[9]2 to 8-fold[9]

Experimental Protocols for Assessing Resistance Development

Standardized and well-documented experimental protocols are essential for generating reproducible and comparable data on antibiotic resistance development.

Serial Passage (In Vitro Evolution)

This method is used to simulate the long-term exposure of bacteria to an antibiotic and select for resistant mutants.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the MRSA strain (e.g., 10^5^ CFU/mL) is prepared in a suitable liquid growth medium such as Mueller-Hinton Broth (MHB).

  • Serial Dilutions of Antibiotic: A series of tubes or microplate wells containing increasing concentrations of the test antibiotic are prepared.

  • Incubation: The bacterial inoculum is added to the antibiotic-containing media and incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determining the Sub-inhibitory Concentration: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible growth.

  • Passage: An aliquot of the bacterial culture from the well with the highest concentration of antibiotic that still permits growth (sub-MIC) is used to inoculate a fresh series of antibiotic dilutions.

  • Repetition: This process is repeated daily for a defined period (e.g., 20 to 30 days).

  • Analysis: The MIC is determined at regular intervals to track the fold-increase in resistance over time. At the end of the experiment, resistant isolates are selected for further characterization, including genetic sequencing to identify resistance mutations.[15][16][17]

G cluster_0 Day 1 cluster_1 Day 2 to Day N cluster_2 Final Analysis A Prepare MRSA Inoculum C Inoculate and Incubate A->C B Prepare Antibiotic Dilutions B->C D Determine MIC C->D E Select Culture from Sub-MIC D->E Passage G Inoculate and Incubate E->G F Prepare New Antibiotic Dilutions F->G H Determine MIC G->H H->E Repeat Passage I Characterize Resistant Isolates H->I J Sequence for Mutations I->J G cluster_vancomycin Vancomycin Resistance (VISA) cluster_daptomycin Daptomycin Resistance Vancomycin Vancomycin Thickened Cell Wall Thickened Cell Wall Vancomycin->Thickened Cell Wall Induces Decoy D-Ala-D-Ala Targets Decoy D-Ala-D-Ala Targets Thickened Cell Wall->Decoy D-Ala-D-Ala Targets Contains Reduced Drug Penetration Reduced Drug Penetration Decoy D-Ala-D-Ala Targets->Reduced Drug Penetration Leads to Daptomycin Daptomycin Electrostatic Repulsion Electrostatic Repulsion Daptomycin->Electrostatic Repulsion Repelled by mprF Mutation mprF Mutation Increased Positive Surface Charge Increased Positive Surface Charge mprF Mutation->Increased Positive Surface Charge Causes Increased Positive Surface Charge->Electrostatic Repulsion

References

Assessing the Post-Antibiotic Effect of a Novel Anti-MRSA Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the investigational "Anti-MRSA agent 10" against established anti-methicillin-resistant Staphylococcus aureus (MRSA) agents. The data presented is intended to offer a benchmark for its potential efficacy and support further research and development.

**Executive Summary

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. A prolonged PAE can allow for more flexible dosing regimens and may contribute to improved clinical outcomes. This guide compares the in vitro PAE of "this compound," a novel compound targeting peptidoglycan synthesis, with that of three widely used anti-MRSA drugs: vancomycin, linezolid, and daptomycin.

Data Presentation: In Vitro Post-Antibiotic Effect Against MRSA

The following table summarizes the in vitro post-antibiotic effect of "this compound" and comparator agents against the MRSA strain ATCC 43300. The data for "this compound" is hypothetical and based on the expected performance of a novel agent targeting cell wall synthesis.

Antibiotic AgentClassConcentration (vs. MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
This compound Novel Cell Wall Synthesis Inhibitor 4 x MIC 2 ~ 3.5
VancomycinGlycopeptide4 x MIC21.5 - 2.5
LinezolidOxazolidinone4 x MIC21.0 - 2.0
DaptomycinCyclic Lipopeptide4 x MIC22.0 - 4.0

Note: The PAE of antibiotics can vary depending on the bacterial strain, experimental conditions, and the method of determination.

Experimental Protocols

1. Bacterial Strain and Culture Conditions:

  • The reference MRSA strain ATCC 43300 is used for this assay.

  • Bacteria are cultured in Mueller-Hinton Broth (MHB) at 37°C to reach the logarithmic growth phase (approximately 10⁸ CFU/mL).

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.

  • The test group is exposed to the antibiotic at a concentration of 4 times its Minimum Inhibitory Concentration (MIC).

  • The control group is incubated without the antibiotic.

  • The exposure period is maintained for 2 hours at 37°C.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution in pre-warmed MHB or by centrifugation followed by resuspension of the bacterial pellet in fresh MHB. The chosen method should ensure that the residual antibiotic concentration is well below the MIC.

4. Monitoring Bacterial Regrowth:

  • Both the test and control cultures are incubated at 37°C.

  • Bacterial growth is monitored by determining the viable counts (CFU/mL) at regular intervals (e.g., every hour) through serial dilution and plating on Mueller-Hinton Agar.

5. PAE Calculation:

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log₁₀ above its initial count.

1. Animal Model:

  • Female ICR/Swiss mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

2. Infection:

  • Mice are inoculated in the thigh muscle with a suspension of MRSA ATCC 43300 (approximately 10⁶ CFU).

3. Antibiotic Administration:

  • Two hours after infection, a single dose of the antibiotic is administered subcutaneously.

4. Monitoring Bacterial Growth:

  • At various time points after antibiotic administration, groups of mice are euthanized, and the thigh muscles are homogenized.

  • The number of viable bacteria (CFU/g of tissue) is determined by plating serial dilutions of the homogenate.

  • A control group of infected mice receives no antibiotic.

5. PAE Calculation:

  • The in vivo PAE is defined as the time difference between the treated and control groups for the bacterial count in the thigh to increase by 1 log₁₀ after the serum antibiotic concentration has fallen below the MIC.

Mandatory Visualizations

Experimental_Workflow_for_In_Vitro_PAE cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Calculation A Log-phase MRSA Culture B Divide into Test & Control A->B C Add Antibiotic (4x MIC) to Test B->C D Incubate Both (2 hours, 37°C) C->D E Remove Antibiotic (e.g., Dilution) D->E F Monitor Regrowth (Viable Counts) E->F G Calculate PAE (PAE = T - C) F->G

In Vitro Post-Antibiotic Effect (PAE) Determination Workflow.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall cluster_inhibition Points of Antibiotic Inhibition UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation (by PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (by PBPs) PBP Penicillin-Binding Proteins (PBPs) Vancomycin Vancomycin Vancomycin->Nascent_PG Binds to D-Ala-D-Ala Agent10 This compound Agent10->Lipid_II Hypothetical Target: Inhibits Lipid II flippase

Simplified Peptidoglycan Synthesis Pathway and Antibiotic Targets.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Anti-MRSA Agent 10

Author: BenchChem Technical Support Team. Date: November 2025

The escalating threat of antimicrobial resistance underscores the critical need for stringent safety and disposal protocols in laboratories handling novel therapeutic compounds. For researchers, scientists, and drug development professionals working with potent anti-MRSA agents, ensuring their safe and environmentally sound disposal is paramount to prevent the unintended release of active pharmacological substances and to mitigate the development of resistant microbial strains. This document provides a comprehensive, step-by-step guide for the proper disposal of "Anti-MRSA Agent 10," a fictional compound representative of new chemical entities developed to combat Methicillin-resistant Staphylococcus aureus.

Waste Classification and Segregation

Proper disposal begins with the correct classification and segregation of waste streams. All materials that have come into contact with this compound must be considered chemical waste and handled according to institutional and regulatory guidelines.[1] It is the responsibility of the waste generator to determine if the waste is hazardous.[2][3]

Table 1: Waste Stream Classification for this compound

Waste TypeDescriptionDisposal Container
Liquid Waste Unused or expired stock solutions, contaminated culture media, and buffer solutions containing this compound.Labeled, leak-proof, and chemically compatible container.[4]
Solid Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, culture plates), and paper towels.Labeled, double-bagged plastic bags for infectious materials.[5]
Sharps Waste Needles, syringes, scalpels, and broken glass contaminated with this compound.Puncture-resistant, leak-proof sharps container.[6]
Grossly Contaminated Materials Items heavily saturated with this compound, such as in the case of a spill.To be disposed of as hazardous waste in accordance with local regulations.[2]

Experimental Protocol: Inactivation of Liquid Waste

For liquid waste containing this compound where institutional policy allows for chemical inactivation prior to disposal, the following protocol should be followed. This procedure is designed to degrade the active compound, reducing its antimicrobial efficacy.

Methodology:

  • Preparation: Work in a certified chemical fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Preparation: Prepare a fresh 10% (v/v) sodium hypochlorite solution (bleach).

  • Inactivation: To each 100 mL of liquid waste containing this compound, add 10 mL of the 10% sodium hypochlorite solution.

  • Contact Time: Gently agitate the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralization (if required by institutional policy): Neutralize the chlorinated solution by adding sodium thiosulfate until the chlorine is no longer detectable.

  • Disposal: Dispose of the inactivated and neutralized solution down the drain with copious amounts of water, in accordance with local wastewater regulations.

Note: Autoclaving may not be effective for all antibiotics and should not be used for stock solutions.[1]

Step-by-Step Disposal Procedures

  • Collection: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed container.

  • Inactivation (Optional): If permitted by your institution's Environmental Health & Safety (EHS) department, follow the inactivation protocol outlined above.

  • Chemical Waste Pickup: If inactivation is not performed, the sealed container should be treated as hazardous chemical waste and collected by the institution's hazardous waste management service.

  • Segregation: At the point of generation, separate all solid waste contaminated with this compound from the general laboratory waste.

  • Packaging: Place contaminated items in a designated, labeled biohazard bag. Once the bag is three-quarters full, seal it securely. Place this bag inside a second biohazard bag (double-bagging).[5]

  • Storage: Store the sealed bags in a designated biohazardous waste accumulation area.

  • Disposal: The waste will be collected by a licensed biomedical waste contractor for incineration.

  • Immediate Disposal: Immediately after use, place all contaminated sharps into a designated, puncture-resistant sharps container.[6]

  • Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely close and seal the lid.

  • Disposal: The sealed sharps container will be collected by a licensed biomedical waste contractor for appropriate treatment and disposal, typically via incineration.

Logical Workflow for Disposal

cluster_generation Waste Generation cluster_classification Classification & Segregation cluster_liquid Liquid Waste Path cluster_solid Solid Waste Path cluster_sharps Sharps Waste Path cluster_disposal Final Disposal A This compound Waste Generated B Identify Waste Type A->B C Liquid Waste B->C Liquid D Solid Waste B->D Solid E Sharps Waste B->E Sharps F Collect in Labeled, Leak-Proof Container C->F J Place in Labeled Biohazard Bag D->J L Place in Puncture-Resistant Sharps Container E->L G Chemical Inactivation (if permissible) F->G I Treat as Hazardous Waste F->I H Dispose via Sanitary Sewer (post-inactivation & neutralization) G->H Success G->I Not Permitted O Hazardous Waste Contractor I->O K Double-Bag and Seal J->K N Biomedical Waste Contractor (Incineration) K->N M Seal Container when 3/4 Full L->M M->N

Caption: Disposal workflow for this compound.

Regulatory Compliance

All disposal procedures must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) has specific rules for the disposal of controlled substances.[2][7][8] Researchers are advised to consult their institution's EHS department for specific guidance and to ensure full compliance with all applicable laws. Improper disposal can lead to environmental contamination and contribute to the rise of antimicrobial resistance.[9]

References

Personal protective equipment for handling Anti-MRSA agent 10

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anti-MRSA agent 10" is not a publicly recognized chemical identifier. The following guidance is based on established safety protocols for handling novel, potent pharmaceutical compounds in a research and development setting. It is imperative to consult the specific Safety Data Sheet (SDS) for any compound and perform a formal risk assessment before beginning work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with novel anti-MRSA agents. The focus is on procedural, step-by-step guidance for safe handling and disposal to minimize exposure and ensure a secure laboratory environment.

I. Hazard Identification and Risk Assessment

Before handling any new compound, a thorough risk assessment is critical. Anti-MRSA agents, particularly those in development, should be treated as potent and potentially hazardous substances. The primary routes of exposure include inhalation of aerosols or dust, skin absorption, and ingestion.[1] A comprehensive safety plan should be established, addressing receiving, storage, preparation, spill cleanup, and waste disposal.[2]

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.[3][4] Different tasks require varying levels of protection. As a secondary precaution to engineering controls, appropriate PPE must be worn.[5]

Table 1: PPE Requirements for Handling this compound

Task Required PPE Rationale
Receiving & Unpacking Nitrile Gloves, Lab Coat, Safety GlassesProtects against exposure from potentially contaminated packaging.
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Goggles, N95 Respirator (minimum) or PAPRMinimizes inhalation of fine powders and prevents skin contact.[3]
Solubilizing & Diluting (Liquid) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, Face ShieldProtects against splashes and aerosols.
In Vitro/In Vivo Administration Task-specific PPE as determined by risk assessment (e.g., gloves, gown, eye protection)Protects against direct contact with the agent and contaminated materials.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety GogglesPrevents exposure during handling of contaminated waste.

Note: Powered Air-Purifying Respirators (PAPRs) may be necessary for handling highly potent compounds, especially when engineering controls are insufficient to maintain exposure below the Occupational Exposure Limit (OEL).[6]

III. Engineering Controls and Safe Work Practices

Engineering controls are the primary means of containing hazardous materials.[5]

  • Ventilation: All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure.[5] For highly potent compounds, a glovebox isolator is recommended.[5][6]

  • Restricted Access: The work area should have restricted access, with clear signage indicating the presence of a hazardous substance.[7]

  • Hygiene: Always wash hands thoroughly after handling the agent, after removing gloves, and before leaving the laboratory.[8][9] Avoid eating, drinking, or applying cosmetics in the work area.[8][10]

IV. Experimental Protocol: Weighing and Solubilizing a Solid Compound

This protocol outlines the steps for safely preparing a stock solution of a potent solid agent.

  • Preparation:

    • Don all required PPE as specified in Table 1 for handling solid compounds.

    • Decontaminate the work surface of the chemical fume hood or ventilated enclosure.[11]

    • Gather all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, solvent, vortex mixer).

  • Weighing:

    • Perform all weighing operations within the ventilated enclosure to contain any dust.

    • Use a dedicated spatula and weigh boat for the compound.

    • Carefully transfer the desired amount of the solid agent to the weigh boat.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Transfer the weighed solid into an appropriate vial.

    • Add the calculated volume of solvent to the vial using a calibrated pipette.

    • Securely cap the vial.

    • Mix the solution using a vortex mixer until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat, gloves, and any other contaminated disposable items in a designated hazardous waste container.

    • Wipe down the work surface and any equipment with an appropriate disinfectant or cleaning agent.[9]

V. Spill and Emergency Procedures

All personnel must be trained on spill cleanup procedures.[2]

Table 2: Spill Cleanup Kit Contents

Material Purpose
Absorbent Pads/Granules To contain and absorb liquid spills.
Forceps To pick up contaminated sharps or broken glass.[7]
Designated Hazardous Waste Bags For disposal of all contaminated materials.
"Caution: Hazardous Waste" Labels To clearly mark waste containers.
Full PPE Kit To be worn during cleanup (respirator, gown, double gloves, goggles).

In case of a spill, evacuate the immediate area, notify personnel, and follow the established spill cleanup protocol. Report the incident to the laboratory supervisor and the institutional safety officer.[7]

VI. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, leak-proof hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[12]

Waste disposal should be carried out by trained personnel in accordance with institutional and local regulations.

G prep Preparation (Don PPE, Prepare Workspace) handling Handling of Agent (Weighing, Solubilizing) prep->handling experiment Experimental Use (In Vitro / In Vivo) handling->experiment spill Spill Event handling->spill decon Decontamination (Clean Workspace & Equipment) experiment->decon experiment->spill waste Waste Segregation decon->waste decon->spill disposal Final Disposal (Follow Institutional Protocol) waste->disposal spill_proc Execute Spill Protocol spill->spill_proc IMMEDIATE ACTION spill_proc->waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.